molecular formula C9H14Cl2N2O B2749360 2-(Pyridin-3-yl)morpholine dihydrochloride CAS No. 90533-86-1

2-(Pyridin-3-yl)morpholine dihydrochloride

Cat. No.: B2749360
CAS No.: 90533-86-1
M. Wt: 237.12
InChI Key: DEXSISUJWGOIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyridin-3-yl)morpholine dihydrochloride is a chemical compound supplied as a dihydrochloride salt to enhance its stability and solubility for research applications. It serves as a versatile synthetic building block, particularly in the development of potential therapeutic agents. The core structure of this compound, which combines a pyridine ring with a morpholine moiety, is of significant interest in medicinal chemistry. For instance, research has explored the role of similar morpholine derivatives as key structural components in inhibitors for enzymes like acetylcholinesterase (AChE), which is a prominent target in Alzheimer's disease research . Specifically, studies have investigated phenoxyethyl morpholine derivatives for their ability to interact with both the catalytic active site and the peripheral anionic site of AChE, which may help in reducing the aggregation of beta-amyloid peptides associated with Alzheimer's pathology . The dihydrochloride salt form ensures consistent handling and performance in experimental settings. This product is intended for research purposes only and is not approved for human or veterinary diagnostic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-3-ylmorpholine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c1-2-8(6-10-3-1)9-7-11-4-5-12-9;;/h1-3,6,9,11H,4-5,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXSISUJWGOIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90533-86-1
Record name 2-(pyridin-3-yl)morpholine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(Pyridin-3-yl)morpholine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of molecular building blocks is paramount to optimizing pharmacokinetic and pharmacodynamic profiles. 2-(Pyridin-3-yl)morpholine dihydrochloride (CAS: 90533-86-1) has emerged as a highly versatile small molecule scaffold[1]. Characterized by its unique fusion of a morpholine ring and a pyridine moiety, this compound serves as a critical pharmacophore in medicinal chemistry, frequently utilized in the development of kinase inhibitors and nicotinic receptor ligands[1]. As a Senior Application Scientist, I have structured this guide to provide an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its structural design, and field-proven, self-validating protocols for its synthesis and analytical characterization.

Physicochemical Profiling & Structural Data

Accurate stoichiometric calculations and formulation strategies rely on precise physicochemical data. The dihydrochloride salt form significantly alters the molecular weight and solubility profile compared to its free base counterpart[1].

Below is a summarized table of the quantitative physicochemical data for this compound:

PropertyValue
Chemical Name 2-(Pyridin-3-yl)morpholine dihydrochloride
CAS Registry Number 90533-86-1[1]
Linear Formula C₉H₁₄Cl₂N₂O (or C₉H₁₂N₂O · 2HCl)[2]
Molecular Weight 237.12 g/mol [1]
Free Base Mass 164.21 g/mol
Physical State White to off-white crystalline solid[1]
Aqueous Solubility High (Facilitated by the dihydrochloride salt)[1]

Mechanistic Rationale in Drug Design

The architectural design of 2-(Pyridin-3-yl)morpholine dihydrochloride is not accidental; it is a calculated integration of functional groups designed to maximize biological efficacy.

  • The Pyridine Moiety: Acting as a classical bioisostere for benzene, the pyridine ring introduces a nitrogen atom that serves as a potent hydrogen-bond acceptor. This influences the molecule's biological activity and interaction with various target receptors[1].

  • The Morpholine Ring: The incorporation of morpholine contributes heavily to the compound's potential as a pharmacophore[1]. The oxygen atom reduces the basicity of the adjacent amine compared to piperidine, improving metabolic stability, while still providing a vector for target binding.

  • The Dihydrochloride Salt (Causality of Choice): Why synthesize the dihydrochloride salt instead of isolating the free base? Free base morpholines are often volatile oils or low-melting solids that are highly susceptible to aerial oxidation and carbon dioxide absorption. The dihydrochloride form indicates that two hydrochloride ions are associated with the core[1]. This dual protonation guarantees a stable, weighable crystalline solid and ensures rapid, complete dissolution in aqueous assay buffers, which is a critical parameter for in vitro screening[1].

LogicalRelationship Pyridine Pyridine Moiety Activity Biological Activity Pyridine->Activity H-Bond Acceptor Morpholine Morpholine Ring Morpholine->Activity Target Binding Salt Di-HCl Salt Salt->Activity Bioavailability

Figure 1: Logical relationship of structural moieties contributing to biological activity.

Experimental Protocol: De Novo Synthesis & Salt Formation

To ensure high purity and yield, the synthesis of 2-(Pyridin-3-yl)morpholine dihydrochloride requires strict environmental and pH control. The following step-by-step methodology outlines a robust, self-validating synthetic route.

Step 1: α-Bromination of 3-Acetylpyridine Dissolve 3-acetylpyridine (1.0 eq) in 33% HBr in acetic acid. Slowly add bromine (1.05 eq) dropwise at 0°C, then heat the mixture to 60°C for 2 hours. This generates the highly reactive 2-bromo-1-(pyridin-3-yl)ethanone intermediate.

Step 2: Alkylation React the crude α-bromoketone with N-benzyl-2-aminoethanol (1.1 eq) in the presence of potassium carbonate (K₂CO₃) in acetonitrile. Stir at room temperature for 12 hours to form the amino-alcohol intermediate.

Step 3: Reduction and Cyclization Reduce the ketone intermediate to the corresponding alcohol using NaBH₄ (1.5 eq) in methanol at 0°C. Following workup, induce cyclization by activating the hydroxyl group with methanesulfonyl chloride (MsCl, 1.2 eq) and triethylamine (Et₃N, 2.5 eq) in dichloromethane at 0°C to room temperature, yielding N-benzyl-2-(pyridin-3-yl)morpholine.

Step 4: N-Debenzylation Subject the N-benzyl intermediate to hydrogenolysis using H₂ gas (1 atm) and a 10% Pd/C catalyst in methanol. Stir for 6 hours at room temperature. Filter through Celite to yield the 2-(Pyridin-3-yl)morpholine free base.

Step 5: Dihydrochloride Salt Formation (Self-Validating Step) Dissolve the purified free base in anhydrous ethanol. Slowly add exactly 2.2 equivalents of 2.0 M HCl in diethyl ether at 0°C. Causality & Validation: The use of exactly 2.2 equivalents ensures complete protonation of both the pyridine and morpholine nitrogens without causing acid-catalyzed degradation. The anhydrous ether lowers the dielectric constant of the solvent system, driving the immediate precipitation of the dihydrochloride salt. This visually validates the reaction completion as a white crystalline solid forms. Filter, wash with cold ether, and dry under vacuum.

SynthesisWorkflow Start 3-Acetylpyridine (Starting Material) Bromination α-Bromination (Br₂, HBr, 60°C) Start->Bromination Alkylation Alkylation (N-Benzyl-2-aminoethanol) Bromination->Alkylation α-Bromoketone Cyclization Reduction & Cyclization (NaBH₄, then MsCl/Et₃N) Alkylation->Cyclization Amino-alcohol Deprotection N-Debenzylation (H₂, 10% Pd/C, MeOH) Cyclization->Deprotection N-Benzyl morpholine SaltForm Salt Formation (2.2 eq. 2M HCl in Ether) Deprotection->SaltForm Free Base Final 2-(Pyridin-3-yl)morpholine dihydrochloride SaltForm->Final Crystallization

Figure 2: De novo synthetic workflow and salt formation for 2-(Pyridin-3-yl)morpholine dihydrochloride.

Analytical Validation and Quality Control

To guarantee the integrity of the synthesized compound and confirm the dihydrochloride stoichiometry (as opposed to a monohydrochloride mix), the following self-validating analytical workflow must be employed:

  • Elemental Analysis (CHNCl): This is the gold standard for salt validation. The theoretical mass percentages for C₉H₁₄Cl₂N₂O are C (45.59%), H (5.95%), N (11.81%), and Cl (29.90%). Deviations greater than ±0.4% indicate incomplete salt formation or hygroscopic water absorption.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Electrospray ionization (ESI) will strip the HCl salts, showing the expected m/z for the free base [M+H]⁺ at 165.1.

  • ¹H NMR (D₂O): Utilizing deuterium oxide prevents the exchange of the hydrochloride protons while allowing observation of the downfield shift in the morpholine aliphatic region (~3.0-4.5 ppm) and the pyridine aromatic region (~7.5-8.8 ppm), confirming the protonation of both basic nitrogen centers.

References

  • CAS 90533-86-1: 2-(pyridin-3-yl)morpholine dihydrochloride - CymitQuimica. CymitQuimica.
  • 2-(pyridin-3-yl)morpholine dihydrochloride | 90533-86-1 - Sigma-Aldrich. Sigma-Aldrich.
  • 2-(pyridin-3-yl)morpholine dihydrochloride | 90533-86-1. ChemicalBook.

Sources

An In-depth Technical Guide to the Isomeric Distinction of 2-(Pyridin-3-yl) and 4-(Pyridin-3-yl) Morpholine for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, positional isomerism represents a critical variable that can profoundly dictate the pharmacological and pharmacokinetic profile of a drug candidate. The morpholine scaffold, a privileged structure in drug design, is frequently utilized to enhance aqueous solubility, metabolic stability, and target engagement.[1][2] When coupled with the versatile pyridine ring, a common pharmacophore, the resulting pyridinyl-morpholine core offers a rich design space. This technical guide provides an in-depth comparative analysis of two key positional isomers: 2-(Pyridin-3-yl)morpholine and 4-(Pyridin-3-yl)morpholine. We will dissect the fundamental differences in their chemical structure, physicochemical properties, synthetic accessibility, and the consequent implications for structure-activity relationships (SAR) and drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nuanced properties of these isomers in their discovery programs.

The Critical Role of Isomerism: A Structural Overview

The distinction between 2-(Pyridin-3-yl)morpholine and 4-(Pyridin-3-yl)morpholine lies in the point of attachment between the two heterocyclic rings. This seemingly subtle change fundamentally alters the molecule's three-dimensional geometry, electronic distribution, and chemical reactivity.

  • 4-(Pyridin-3-yl)morpholine: In this isomer, the morpholine nitrogen atom forms a C-N bond with the C4 position of the pyridine ring. This creates an N-aryl morpholine structure. The molecule is achiral, and the morpholine ring acts as a substituent on the pyridine core.

  • 2-(Pyridin-3-yl)morpholine: Here, a C-C bond connects the C2 position of the morpholine ring to the C3 position of the pyridine ring. This results in a C-aryl morpholine structure. Critically, the C2 carbon of the morpholine ring becomes a chiral center, meaning this isomer exists as a pair of enantiomers (R and S).[3]

The presence of chirality in the 2-substituted isomer is a paramount consideration in drug development, as enantiomers often exhibit different pharmacological activities and metabolic fates.

G cluster_0 4-(Pyridin-3-yl)morpholine (N-Aryl) cluster_1 2-(Pyridin-3-yl)morpholine (C-Aryl, Chiral) a a b b

Caption: Chemical structures of the N-Aryl and C-Aryl isomers.

Comparative Physicochemical Properties

The difference in the linkage atom (Carbon vs. Nitrogen) directly impacts key physicochemical properties that govern a molecule's "drug-likeness," including its absorption, distribution, metabolism, and excretion (ADME) profile.

Property2-(Pyridin-3-yl)morpholine4-(Pyridin-3-yl)morpholineRationale for Difference
Molecular Formula C₉H₁₂N₂OC₉H₁₂N₂OIsomers share the same molecular formula.
Molecular Weight 164.20 g/mol 164.20 g/mol Isomers have identical molecular weights.
CAS Number 90533-86-1 (dihydrochloride)[3]92670-29-6[4]Unique identifiers for each distinct chemical entity.
Predicted pKa (Most Basic) ~7.4 - 8.5~5.0 - 5.5The morpholine nitrogen in the 2-isomer is a secondary amine, retaining its basicity. In the 4-isomer, the nitrogen is part of an N-aryl system, significantly reducing its basicity due to electron delocalization with the pyridine ring. The pyridine nitrogen remains the most basic site.
Predicted XLogP3 -0.1 to 0.50.6 to 1.0The 2-isomer is generally more polar due to the exposed, basic secondary amine. The 4-isomer is more lipophilic as the polar N-H bond is replaced by a C-N bond to an aromatic ring.
Topological Polar Surface Area (TPSA) ~34 Ų[5]~25 Ų[6]The presence of the N-H group in the 2-isomer contributes more to the TPSA compared to the tertiary amine in the 4-isomer.
Chirality Yes (one chiral center)NoThe C2 position of the morpholine ring in the 2-isomer is a stereocenter.

Note: Predicted values are derived from computational models and may vary slightly between different algorithms. They are presented for comparative purposes.

The most striking difference is in the basicity (pKa). The higher pKa of 2-(pyridin-3-yl)morpholine suggests it will be significantly more protonated at physiological pH (7.4). This has profound implications for its solubility, cell permeability, and potential for off-target interactions with ion channels. In contrast, the lower basicity of the 4-isomer makes it less likely to carry a positive charge, which can favor passive diffusion across biological membranes.

Isomer-Specific Synthetic Strategies

The distinct structural nature of each isomer necessitates entirely different synthetic approaches. The choice of synthesis is critical for efficiency, scalability, and, in the case of the 2-isomer, stereochemical control.

Synthesis of 4-(Pyridin-3-yl)morpholine: N-Arylation

The formation of the C-N bond between an aromatic ring and an amine is most effectively achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination is the industry standard for this transformation due to its high functional group tolerance, broad substrate scope, and relatively mild reaction conditions.[7][8]

G reagents 3-Bromopyridine + Morpholine reaction Buchwald-Hartwig Cross-Coupling reagents->reaction pd_catalyst Pd Catalyst (e.g., Pd(dba)2) + Ligand (e.g., XPhos) pd_catalyst->reaction base Base (e.g., NaOtBu) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction workup Aqueous Workup & Purification reaction->workup product 4-(Pyridin-3-yl)morpholine workup->product

Caption: Workflow for the synthesis of 4-(Pyridin-3-yl)morpholine.

Experimental Protocol: Buchwald-Hartwig Amination

  • Vessel Preparation: To a dry, inert-atmosphere glovebox or a Schlenk flask, add the palladium catalyst (e.g., Pd(dba)₂, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.0 mol%).

  • Reagent Addition: Add a strong base (e.g., sodium tert-butoxide, 2.0 equiv.) and an anhydrous aprotic solvent such as toluene.

  • Substrate Introduction: Stir the mixture for 5 minutes at room temperature, then add 3-bromopyridine (1.0 equiv.) and morpholine (1.5 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 6-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure 4-(pyridin-3-yl)morpholine.[9]

Self-Validation: The success of the reaction is validated by the complete consumption of the aryl halide starting material and the appearance of a single major product with the expected mass in LC-MS analysis. Final structure confirmation is achieved via ¹H and ¹³C NMR spectroscopy.

Synthesis of 2-(Pyridin-3-yl)morpholine: Photocatalytic Annulation

Constructing the C-C bond at the C2 position of the morpholine ring is more complex and often requires multi-step sequences. Modern photocatalytic methods offer an elegant and direct approach, enabling the diastereoselective synthesis of 2-aryl morpholines from readily available starting materials.[10][11]

G imine_formation Pyridine-3-carbaldehyde + 2-(Benzyloxy)ethan-1-amine condensation Condensation imine_formation->condensation imine Imine Intermediate condensation->imine annulation Photocatalytic Annulation imine->annulation photocatalyst Photocatalyst (e.g., Ir(ppy)3) + Lewis Acid (e.g., CuBr) photocatalyst->annulation acid Brønsted Acid (TfOH) acid->annulation light Visible Light (Blue LEDs) light->annulation deprotection Deprotection (if necessary) annulation->deprotection product 2-(Pyridin-3-yl)morpholine deprotection->product

Caption: Workflow for the synthesis of 2-(Pyridin-3-yl)morpholine.

Experimental Protocol: Photocatalytic Annulation

  • Imine Formation: In a round-bottom flask, combine pyridine-3-carbaldehyde (1.0 equiv.) and a suitable amino alcohol such as 2-(benzyloxy)ethan-1-amine (1.0 equiv.) neat. Stir at room temperature until quantitative formation of the imine is confirmed (e.g., by NMR of an aliquot).

  • Reaction Setup: In a separate vial, add the pre-formed imine (1.0 equiv.), a photocatalyst (e.g., an Iridium-based catalyst, 5 mol%), a Lewis acid (e.g., CuBr, 20 mol%), a Brønsted acid (e.g., triflic acid, 1.0 equiv.), and an anhydrous solvent (e.g., 1,2-dichloroethane).

  • Irradiation: Irradiate the stirred reaction mixture with blue LEDs at room temperature for 12-24 hours. Monitor the reaction for completion by LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract with an organic solvent like dichloromethane.

  • Purification & Deprotection: Dry and concentrate the organic phase. Purify the resulting substituted morpholine via column chromatography. If a protecting group like benzyl was used on the amino alcohol nitrogen, it may need to be removed in a subsequent step (e.g., via hydrogenolysis) to yield the final product.

Self-Validation: This protocol's success hinges on the formation of the cyclized product, confirmed by mass spectrometry. The diastereoselectivity can be assessed using NMR. The final structure is confirmed after purification and any necessary deprotection steps.

Pharmacological & Structure-Activity Relationship (SAR) Implications

The isomeric difference creates two distinct pharmacophores with different shapes, electronics, and hydrogen bonding capabilities, leading to divergent SAR.

G cluster_4_isomer 4-(Pyridin-3-yl)morpholine (N-Aryl) cluster_2_isomer 2-(Pyridin-3-yl)morpholine (C-Aryl) cluster_implications Pharmacological Implications a1 Flat, achiral structure a2 Morpholine acts as a bulky, H-bond accepting substituent a3 Alters electronics of the pyridine ring c3 Altered ADME Properties (Solubility, Permeability) a2->c3 a4 Vectors for substitution point away from the morpholine ring c4 Different Metabolic Pathways a3->c4 c1 Different Target Selectivity a4->c1 b1 Chiral center at C2 b2 Defined 3D vector for pyridine ring c2 Stereospecific Binding (2-isomer) b1->c2 b3 Secondary amine (N-H) available as H-bond donor and acceptor b2->c1 b4 N-alkylation provides an additional vector for SAR exploration b3->c3 b4->c4

Caption: Logical relationships between isomeric structure and pharmacological implications.

Key Differentiators for Drug Design:
  • Stereochemistry and 3D Shape: The most significant difference is the chirality of the 2-isomer. Biological targets are chiral, and it is highly probable that one enantiomer will have significantly higher potency or a different activity profile than the other. This necessitates stereospecific synthesis or chiral separation, adding complexity but also offering the potential for improved therapeutic index. The 4-isomer, being achiral and relatively flat, interacts with targets in a fundamentally different way.

  • Hydrogen Bonding Potential: The secondary amine (N-H) in the 2-isomer can act as a crucial hydrogen bond donor. This interaction is absent in the 4-isomer. Conversely, the oxygen atom in both isomers can act as a hydrogen bond acceptor. The ability to form a hydrogen bond as a donor is often a key interaction for high-affinity binding to protein targets like kinases.[12]

  • Exit Vectors and Derivatization: In the 4-isomer, the morpholine ring is a terminal group. Further chemical modification would likely focus on the remaining positions of the pyridine ring. In the 2-isomer, the morpholine nitrogen is available for substitution (e.g., N-alkylation), providing an additional, flexible vector for exploring the chemical space around a binding pocket. This is a common strategy to modulate potency and pharmacokinetic properties.[13]

  • Metabolic Stability and Pharmacokinetics: The morpholine ring is often incorporated to improve metabolic stability and overall PK properties.[1][14] However, the metabolic fate of the two isomers will differ. The secondary amine of the 2-isomer is a potential site for Phase II conjugation reactions. The N-aryl system of the 4-isomer may be metabolized through different pathways, such as aromatic hydroxylation on the pyridine ring. The difference in lipophilicity and pKa will also directly impact absorption and distribution.

Conclusion

The choice between 2-(Pyridin-3-yl)morpholine and 4-(Pyridin-3-yl)morpholine is a critical decision in drug design that extends far beyond a simple change in connectivity. The 4-isomer offers synthetic simplicity and an achiral scaffold, where the morpholine primarily serves to modify the physicochemical properties of the parent pyridine. In stark contrast, the 2-isomer introduces chirality, a key hydrogen bond donating group, and an additional point for chemical diversification at the morpholine nitrogen. This isomer presents a more complex but potentially more rewarding scaffold for achieving high-potency, selective interactions with biological targets. Understanding these fundamental differences in structure, physicochemical properties, and synthesis is essential for drug development professionals to make informed decisions and rationally design the next generation of pyridinyl-morpholine based therapeutics.

References

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 147(17), 14605-14613. [Link]

  • ACS Publications. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. [Link]

  • Brisco, T. A., et al. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ResearchGate. [Link]

  • Request PDF. (2025). Synthesis and characterization of 2-arylmorpholine hydrochloride. [Link]

  • RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. [Link]

  • Marti, C., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 92670-29-6 | 4-(Pyridin-3-yl)morpholine. Retrieved from [Link]

  • Maccallini, C., et al. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Contreras, A. V., et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. [Link]

  • PubChem. (n.d.). 2-(Pyridin-2-yl)morpholine. Retrieved from [Link]

  • Contreras, A. V., et al. (2025). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Janowska, S., et al. (2025). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • PubChem. (n.d.). 4-(3-Pyridin-3-ylphenyl)morpholine. Retrieved from [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. ResearchGate. [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Lund University. [Link]

  • PubChem. (n.d.). 4-Morpholinopyridine. Retrieved from [Link]

  • Kourounakis, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. [Link]

  • Kourounakis, A., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Dow, G., et al. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

  • ChemSrc. (n.d.). 3-(Pyridin-4-yl)morpholine Properties. Retrieved from [Link]

  • Heiran, R., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry. [Link]

  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PMC. [Link]

  • ZORA. (2019). Structure-activity relationship studies of pyridine-based ligands and identification of a fluorinated derivative for positron emission tomography imaging of cannabinoid type 2 receptors. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • ResearchGate. (n.d.). The structures of various FDA-approved N-aryl morpholine-based drugs. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

Sources

Technical Guide: Solubility Profile & Handling of 2-(Pyridin-3-yl)morpholine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, physicochemical properties, and handling protocols for 2-(Pyridin-3-yl)morpholine dihydrochloride . It is designed for researchers requiring precise control over solvent selection for synthesis, formulation, or biological assay development.

Executive Summary & Chemical Identity

2-(Pyridin-3-yl)morpholine dihydrochloride is a polar, ionic salt form of the heterocyclic building block 2-(pyridin-3-yl)morpholine.[1] Unlike its free base counterpart, the dihydrochloride salt exhibits high aqueous solubility but limited compatibility with non-polar organic solvents.

  • CAS Number: 90533-86-1 (Generic reference for the salt form)[1]

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    N
    
    
    O
  • Molecular Weight: 237.12 g/mol [1]

  • Appearance: White to off-white crystalline solid (Hygroscopic)

Physicochemical Driver

The compound contains two basic nitrogen centers:[2]

  • Morpholine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ).
  • Pyridine Nitrogen (

    
    ):  Weakly basic (
    
    
    
    ).

In the dihydrochloride (2HCl) form, both nitrogens are protonated (


 and 

), creating a dicationic species. This ionic lattice energy dictates its solubility profile: thermodynamically favorable in high-dielectric solvents (Water, DMSO) and unfavorable in low-dielectric solvents (Hexane, DCM).

Solubility Landscape

The following data categorizes solvent compatibility based on the polarity and dielectric constant (


) of the solvent.
Comparative Solubility Table
Solvent ClassRepresentative SolventSolubility RatingEstimated Saturation (25°C)Mechanistic Insight
Aqueous Water (pH < 7)High > 50 mg/mLIon-dipole interactions dominate; solution becomes acidic.
PBS (pH 7.4)High > 25 mg/mLHigh solubility, but buffering capacity may be challenged by 2HCl acidity.
Polar Aprotic DMSOHigh > 40 mg/mLStrong solvation of cations; preferred for stock solutions.
DMFModerate-High ~ 20-30 mg/mLGood alternative to DMSO if easier evaporation is required.
Polar Protic MethanolModerate 10 - 25 mg/mLSoluble due to H-bonding, but less effective than water.
EthanolLow-Moderate < 10 mg/mLSolubility decreases significantly as alkyl chain length increases.
Non-Polar Dichloromethane (DCM)Insoluble < 0.1 mg/mLLattice energy exceeds solvation energy.
Hexanes / TolueneInsoluble NegligibleCompletely incompatible with the salt form.
Critical Solubility Nuances
  • Acidity in Water: Dissolving the dihydrochloride salt in water releases protons, significantly lowering the pH (often pH 2–3 for concentrated solutions). Caution: This acidity can degrade acid-sensitive reagents in co-solution.

  • The "Free Base" Switch: To dissolve this compound in organic solvents like DCM or Ethyl Acetate (for extraction or reaction), you must convert it to the free base (See Protocol 3).

Visualization: Solubility & Workflow Logic

Figure 1: Solvent Selection Decision Tree

This diagram guides the selection of the optimal solvent system based on the intended experimental application.

SolubilityDecisionTree Start Start: Select Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis (Reaction) Start->Synthesis Extraction Purification/Extraction Start->Extraction Water Water / PBS (Check pH compatibility) BioAssay->Water Direct Dissolution DMSO DMSO Stock (Dilute <1% v/v) BioAssay->DMSO Stock Solution FreeBase Convert to Free Base (Protocol 3) Synthesis->FreeBase Non-polar Reactants Methanol Methanol / DMF (Polar Reactions) Synthesis->Methanol Polar Reactants Extraction->FreeBase DCM DCM / EtOAc (Soluble as Free Base) FreeBase->DCM

Caption: Decision matrix for solvent selection. Blue path = Biology; Red path = Synthesis; Yellow path = Purification.

Experimental Protocols

Protocol 1: Preparation of a 50 mM DMSO Stock Solution

Use for biological assays to ensure stability and sterility.

  • Calculate Mass: For 1 mL of 50 mM stock:

    
    
    
  • Weighing: Weigh ~12 mg of the dihydrochloride salt into a sterile microcentrifuge tube. Record exact mass.

  • Dissolution: Add DMSO (molecular biology grade) to achieve the target concentration.

    • Tip: DMSO is hygroscopic. Keep the bottle tightly capped.

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Free Base Liberation (Extraction)

Required if the compound must be dissolved in DCM, Chloroform, or Ethyl Acetate.

Principle:



  • Dissolution: Dissolve 100 mg of 2-(pyridin-3-yl)morpholine dihydrochloride in 2 mL of distilled water.

  • Basification: Slowly add 1M NaOH or Saturated

    
     solution while monitoring pH.
    
    • Target pH: > 10 (Ensure pH is above the pKa of morpholine, ~8.4).

    • Observation: The solution may become cloudy as the free base precipitates or oils out.

  • Extraction: Add 5 mL of Dichloromethane (DCM).

  • Separation: Shake vigorously in a separatory funnel or vial. Allow layers to separate.

    • Bottom Layer: DCM (contains the Free Base).

    • Top Layer: Aqueous (contains NaCl salts).

  • Collection: Collect the organic (DCM) layer. Repeat extraction 2x.

  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and evaporate solvent to obtain the Free Base oil/solid .
    

Handling & Stability (E-E-A-T)

Hygroscopicity Management

Dihydrochloride salts are notoriously hygroscopic (water-attracting).

  • Storage: Store at 2–8°C or -20°C in a tightly sealed container with a desiccant packet.

  • Handling: Equilibrate the vial to room temperature before opening to prevent condensation on the solid.

  • Weighing: Weigh quickly. If the powder turns into a sticky gum, it has absorbed atmospheric water, which will affect the molecular weight calculations (concentration errors).

Chemical Stability[3][4]
  • Solution Stability: Aqueous solutions are stable for <24 hours at room temperature due to potential oxidation or hydrolysis over extended periods.

  • Light Sensitivity: Pyridine derivatives can be photosensitive. Store stock solutions in amber vials or wrapped in foil.

Figure 2: Free Base Liberation Workflow

Visualizing the phase transfer process for organic solubility.

FreeBaseWorkflow Step1 Step 1: Dissolve 2HCl Salt in Water (Acidic pH) Step2 Step 2: Add Base (NaOH/NaHCO3) Target pH > 10 Step1->Step2 Deprotonation Step3 Step 3: Add Organic Solvent (DCM) Biphasic System Formed Step2->Step3 Creation of Free Base Step4 Step 4: Phase Separation Free Base migrates to Organic Layer Step3->Step4 Partitioning

Caption: Workflow to convert water-soluble salt into organic-soluble free base.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 90533-86-1, 2-(Pyridin-3-yl)morpholine dihydrochloride. Retrieved from [Link]

  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (General reference for salt solubility in organic media).
  • European Commission (2012). Opinion on Pyridine Derivatives in Cosmetic Formulations (Solubility Data). SCCS/1338/10. Retrieved from [Link]

Sources

Safety data sheet (SDS) for 2-(Pyridin-3-yl)morpholine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Safety Guide: 2-(Pyridin-3-yl)morpholine dihydrochloride Document Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and HSE Officers

Executive Summary: The Structural Basis of Safety

2-(Pyridin-3-yl)morpholine dihydrochloride (CAS: 90533-86-1) is a bifunctional heterocyclic building block commonly employed in the synthesis of bioactive pharmaceutical ingredients (APIs). Its utility stems from the orthogonal reactivity of the pyridine nitrogen (an electron-deficient aromatic system) and the morpholine secondary amine (a nucleophilic center).

However, this utility introduces specific safety and handling challenges.[1][2][3] As a dihydrochloride salt, the compound is significantly hygroscopic and acidic in aqueous solution. This guide moves beyond the standard Safety Data Sheet (SDS) to provide a mechanistic understanding of the risks, ensuring that researchers can handle the material with precision and safety.

Chemical Identity & Physical Properties

PropertyDataTechnical Implication
Chemical Name 2-(Pyridin-3-yl)morpholine dihydrochlorideCore scaffold for SAR studies.
CAS Number 90533-86-1Unique identifier for inventory tracking.
Molecular Formula C₉H₁₄Cl₂N₂OStoichiometry calculations must account for 2x HCl.
Molecular Weight 237.12 g/mol Critical: Ensure FW is updated in ELN to avoid molarity errors.
Appearance White to off-white crystalline solidDiscoloration (yellowing) indicates free base liberation or oxidation.
Solubility High in Water, DMSO, MethanolDissolution is exothermic; add solid to solvent slowly.
Acidity (pKa) ~5.5 (Morpholine), ~3.0 (Pyridine)Aqueous solutions will be acidic (pH < 4).

Hazard Identification & Risk Assessment

While specific toxicological data (LD50) for this exact salt may be limited, we apply Structure-Activity Relationship (SAR) based hazard profiling . The toxicity profile is derived from its constituent pharmacophores: the pyridine ring (potential metabolic toxicity) and the morpholine ring (irritant/corrosive potential), mitigated by the salt form.

GHS Classification (derived from structural analogs)
  • Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation (Skin Irrit. 2).

  • H319: Causes serious eye irritation (Eye Irrit.[1] 2A).

  • H335: May cause respiratory irritation (STOT SE 3).[1][4][5]

Mechanistic Hazard Logic

The following diagram illustrates how the chemical structure dictates the necessary safety controls.

RiskAssessment Struct 2-(Pyridin-3-yl)morpholine 2HCl HCl Dihydrochloride Salt (Acidic/Hygroscopic) Struct->HCl Morph Morpholine Moiety (Secondary Amine) Struct->Morph Pyridine Pyridine Ring (Aromatic Heterocycle) Struct->Pyridine Risk2 Skin/Eye Irritation (Acid Burns) HCl->Risk2 Risk3 Water Uptake (Stoichiometric Error) HCl->Risk3 Morph->Risk2 Risk1 Inhalation Risk (Dust/Aerosol) Pyridine->Risk1 Control1 Use Fume Hood N95/P100 if open Risk1->Control1 Control2 Nitrile Gloves Safety Goggles Risk2->Control2 Control3 Desiccated Storage Weigh Quickly Risk3->Control3

Figure 1: Mechanistic link between chemical structure, identified risks, and required engineering controls.

Safe Handling Protocol: The "Self-Validating" System

The primary operational risk with 2-(Pyridin-3-yl)morpholine dihydrochloride is not just toxicity, but hygroscopicity . Absorption of atmospheric water alters the effective molecular weight, leading to stoichiometry errors in synthesis (e.g., under-dosing the reagent).

Protocol: Precision Weighing of Hygroscopic Salts
  • Preparation:

    • Equip PPE: Nitrile gloves (0.11 mm min), lab coat, safety glasses.

    • Ensure the balance is stable and calibrated.

    • Validation Step: Check the appearance. If the solid looks "clumpy" or "wet," it has already absorbed water. Dry under vacuum (40°C, <10 mbar) for 4 hours before use.

  • Weighing:

    • Do not weigh directly onto weighing paper (static/sticking issues). Use a glass weighing boat or the reaction vessel itself.

    • Speed: Minimize exposure time to ambient air.[1][2]

    • Close Immediately: Recap the stock bottle tightly and wrap with Parafilm if storing for >1 week.

  • Solubilization:

    • Add the solid to the solvent, not vice-versa, to prevent splashing of acidic solution.

    • Note: In unbuffered water, the pH will drop. If using in biological assays, buffer with HEPES or PBS after dissolution to prevent precipitation of the free base.

Storage Requirements
  • Temperature: 2-8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) preferred.

  • Container: Tightly sealed amber glass vial.

  • Incompatibility: Keep away from strong oxidizing agents (e.g., KMnO4) and strong bases (e.g., NaOH, which liberates the volatile/odorous free base).

Emergency Response & First Aid

Every researcher must understand the causality of the injury to treat it effectively.

ScenarioImmediate ActionScientific Rationale
Eye Contact Rinse with water for 15+ mins . Lift eyelids.The HCl salt creates an acidic environment; immediate dilution is critical to prevent corneal opacity.
Skin Contact Wash with soap and water.[1][2][5][6] Remove contaminated clothes.[1][5][6]Pyridine derivatives can penetrate skin; soap emulsifies the organic component while water dilutes the acid.
Inhalation Move to fresh air.[1][2][5][6] If breathing is difficult, give O₂.Dust causes bronchial irritation (H335). Oxygen supports respiration while mucosal inflammation subsides.
Ingestion Rinse mouth. Do NOT induce vomiting. Vomiting risks re-exposing the esophagus to the acidic/irritant compound.

Toxicological & Ecological Context

  • Acute Toxicity: Data for this specific CAS is often extrapolated. Treat as Category 4 (Oral) based on the pyridine core.

  • Chronic Effects: No specific carcinogenicity data available. However, secondary amines (morpholine moiety) can form carcinogenic nitrosamines if exposed to nitrating agents (e.g., NaNO₂). Avoid concurrent use with nitrosating agents.

  • Environmental Fate: The dihydrochloride salt is water-soluble and expected to be mobile in soil. Do not allow entry into drains; pyridine rings are often recalcitrant to rapid biodegradation.

Disposal & Regulatory Compliance

  • Waste Stream: Classify as Halogenated Organic Solvent/Solid waste due to the HCl content and heterocyclic nitrogen.

  • Neutralization: For small spills, neutralize with sodium bicarbonate (NaHCO₃) until bubbling ceases before cleanup.

  • Regulatory Status:

    • TSCA (USA): Likely "Research & Development (R&D) Exemption" only. Not for commercial use without PMN.

    • REACH (EU): Not registered; Tonnage bands usually apply.

References

  • PubChem. (2025).[4] 2-(Pyridin-2-yl)morpholine (Analogous Hazard Data). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • Enamine. (n.d.). Building Blocks: Morpholine Derivatives Handling. General handling guidelines for heterocyclic salts.

Sources

Technical Guide: 2-(Pyridin-3-yl)morpholine Dihydrochloride as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and medicinal chemistry applications of 2-(Pyridin-3-yl)morpholine dihydrochloride.

Executive Summary

2-(Pyridin-3-yl)morpholine dihydrochloride is a high-value heterocyclic scaffold used primarily in the discovery of central nervous system (CNS) agents, antibacterial drugs, and metabolic modulators. Structurally analogous to the sympathomimetic agent phenmetrazine , this compound replaces the phenyl ring with a pyridine moiety. This substitution significantly alters the physicochemical profile—lowering lipophilicity (


) and introducing a hydrogen bond acceptor—while maintaining the privileged 2-aryl-morpholine pharmacophore.

This guide outlines the critical parameters for utilizing this building block, focusing on its stereoselective synthesis, stability profile, and application in Structure-Activity Relationship (SAR) optimization.

Chemical Profile & Specifications

ParameterSpecification
IUPAC Name 2-(Pyridin-3-yl)morpholine dihydrochloride
Common Name 3-(2-Morpholinyl)pyridine dihydrochloride
CAS Number (Racemic) 90533-86-1
CAS Number (R-isomer) 1956437-85-6
Molecular Formula

Molecular Weight 237.13 g/mol (salt); 164.21 g/mol (free base)
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
Chiral Center C2 of the morpholine ring
Stereochemical Significance

The biological activity of 2-substituted morpholines is often stereospecific. In analogous systems (e.g., phenmetrazine), the (2S,3S) configuration is often the most potent for dopamine transporter (DAT) inhibition. For 2-(pyridin-3-yl)morpholine, the (R)-enantiomer and (S)-enantiomer must be evaluated independently, as the vector of the pyridine nitrogen lone pair changes relative to the receptor binding pocket.

Synthetic Pathways & Manufacturing

The synthesis of 2-(pyridin-3-yl)morpholine can be approached via two primary methodologies: Classical Reductive Cyclization (Racemic) and Asymmetric Hydrogenation (Chiral).

Method A: Reductive Cyclization (Racemic)

This robust protocol is suitable for multigram-scale production where racemic material is acceptable or downstream chiral resolution is planned.

Protocol:

  • Bromination: 3-Acetylpyridine is brominated (using

    
     or NBS) to form 2-bromo-1-(pyridin-3-yl)ethanone .
    
  • Alkylation: The bromoketone reacts with 2-aminoethanol (or

    
    -benzyl-2-aminoethanol to prevent over-alkylation) in the presence of a mild base (
    
    
    
    ) to yield the amino-ketone intermediate.
  • Reductive Cyclization: The intermediate is treated with a reducing agent (

    
    ) to form the diol/amino-alcohol, followed by acid-catalyzed cyclization (e.g., 
    
    
    
    or
    
    
    mediated ring closure). Alternatively, direct reductive amination-cyclization can be achieved using
    
    
    .
Method B: Asymmetric Hydrogenation (Enantioselective)

For high-value pharmaceutical intermediates, direct asymmetric synthesis is preferred to avoid yield loss during resolution.

Mechanism: Rhodium-catalyzed asymmetric hydrogenation of the corresponding dehydromorpholine (2-(pyridin-3-yl)-4H-1,4-oxazine) or the acyclic imine/enamine precursor.

Key Reagents:

  • Catalyst:

    
     with a chiral bisphosphine ligand (e.g., (R,R)-DIPAMP  or TangPhos ).
    
  • Conditions: 50 bar

    
    , Methanol, Room Temperature.
    
  • Yield/ee: Typically >95% yield and >90% enantiomeric excess (ee).

Visualization: Synthetic Logic Flow

The following diagram illustrates the retrosynthetic logic and forward synthesis for the chiral building block.

G Start 3-Acetylpyridine Bromoketone 2-Bromo-1- (pyridin-3-yl)ethanone Start->Bromoketone Br2 / HBr AminoAlcohol N-Benzyl Amino-Ketone Bromoketone->AminoAlcohol N-Benzyl Ethanolamine Dehydro Dehydromorpholine Intermediate AminoAlcohol->Dehydro Cyclization (-H2O) Racemic Racemic 2-(Pyridin-3-yl)morpholine Dehydro->Racemic NaBH4 (Non-selective) Chiral (R)-2-(Pyridin-3-yl) morpholine Dehydro->Chiral H2, Rh-Catalyst (Asymmetric Hydrogenation) Racemic->Chiral Chiral Resolution (Tartaric Acid)

Figure 1: Synthetic pathways distinguishing between racemic cyclization and catalytic asymmetric hydrogenation.

Medicinal Chemistry Applications

Bioisosteric Replacement Strategy

2-(Pyridin-3-yl)morpholine is classically used as a bioisostere for 2-phenylmorpholine .

  • Solubility: The pyridine nitrogen (

    
    ) remains unprotonated at physiological pH but increases overall polarity compared to a phenyl ring, improving aqueous solubility.
    
  • Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (CYP450) than a phenyl ring, potentially extending the half-life (

    
    ) of the drug candidate.
    
  • Interaction Profile: The pyridine nitrogen can act as a hydrogen bond acceptor, potentially picking up new interactions in the binding pocket that a phenyl group cannot.

Case Study Applications
  • Monoamine Transporter Inhibitors: Analogs of this scaffold are screened for affinity towards DAT, NET, and SERT transporters. The pyridine ring reduces lipophilicity, often reducing blood-brain barrier (BBB) penetration slightly compared to the phenyl analog, which can be desirable if peripheral restriction is the goal, or optimized via substituents if CNS penetration is required.

  • Antibacterial Agents: In Linezolid-type oxazolidinones, replacing the central ring or the distal aryl group with pyridine-morpholine systems has been explored to overcome resistance in Gram-positive bacteria (MRSA).

  • Sigma Receptor Ligands: Morpholine derivatives often show high affinity for Sigma-1 receptors, relevant in neuroprotection and pain management.

Visualization: Structure-Activity Relationship (SAR)

SAR Core 2-(Pyridin-3-yl)morpholine Scaffold N_Morph Morpholine Nitrogen (N4) Core->N_Morph C2_Pos Chiral Center (C2) Core->C2_Pos Pyridine Pyridine Ring (3-yl) Core->Pyridine Effect_N Site for Alkylation/Amidation (Modulates pKa & Solubility) N_Morph->Effect_N Effect_C2 Stereochemistry determines Target Selectivity (R vs S) C2_Pos->Effect_C2 Effect_Pyr H-Bond Acceptor + Lower LogP vs Phenyl Pyridine->Effect_Pyr

Figure 2: SAR logic for the 2-(pyridin-3-yl)morpholine scaffold.

Handling, Stability & Safety

Stability[3][7][8]
  • Hygroscopicity: As a dihydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Shelf-life: Stable for >2 years at -20°C if protected from moisture.

  • Free Base Instability: The free base is an oil and is prone to oxidation or carbonate formation upon exposure to air. Always handle as the HCl salt for solid-state storage.

Safety Protocol (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2][3][4]

    • H315: Causes skin irritation.[5][4][6]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[5][4]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid dust formation.[1][5][6]

References

  • Chemical Identity & Properties: PubChem. 2-(Pyridin-3-yl)morpholine. National Library of Medicine. Available at: [Link]

  • Asymmetric Synthesis: Brisco, T. A., et al. (2025).[7] Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.[8] Available at: [Link]

  • Medicinal Chemistry Context: Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Available at: [Link]

  • Chiral Hydrogenation Methods: Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Validation Protocol for 2-(Pyridin-3-yl)morpholine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 2-(Pyridin-3-yl)morpholine dihydrochloride (CAS: 90533-86-1)

Strategic Rationale & Pathway Design

The 2-arylmorpholine scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed to modulate physicochemical properties such as aqueous solubility, metabolic stability, and target binding affinity. Specifically, 2-(pyridin-3-yl)morpholine integrates the hydrogen-bond accepting capacity of a pyridine ring with the conformational rigidity of a morpholine heterocycle.

While recent literature explores photocatalytic diastereoselective annulation for morpholine construction [1], the classical haloketone route remains the industry standard for scalable, cost-effective, and highly reproducible custom synthesis. This protocol leverages a sequential N-alkylation, carbonyl reduction, and acid-catalyzed cyclodehydration pathway. By isolating the intermediate amino alcohol and utilizing a robust self-validating In-Process Control (IPC) system, this workflow prevents the accumulation of di-alkylated impurities and ensures high fidelity of the final dihydrochloride salt [2, 3].

Workflow Step1 Step 1: N-Alkylation 3-(Bromoacetyl)pyridine + Ethanolamine IPC1 IPC: LC-MS confirms [M+H]+ = 181.1 Step1->IPC1 Step2 Step 2: Carbonyl Reduction Addition of NaBH4 at 0°C Step1->Step2 THF, 4h IPC2 IPC: Disappearance of ketone via TLC (DCM:MeOH 9:1) Step2->IPC2 Step3 Step 3: Cyclodehydration Conc. H2SO4 at 100°C Step2->Step3 MeOH, 2h IPC3 IPC: Formation of morpholine ring [M+H]+ = 165.1 Step3->IPC3 Step4 Step 4: Salt Formation 4M HCl in Dioxane Step3->Step4 Neutralization & Extraction Final 2-(Pyridin-3-yl)morpholine Dihydrochloride Step4->Final Precipitation

Fig 1: Synthetic workflow of 2-(Pyridin-3-yl)morpholine dihydrochloride with IPC validation.

Quantitative Process Parameters

To ensure reproducibility across different laboratory scales, all critical quantitative data, expected yields, and purity metrics are summarized below.

Table 1: Summary of Reaction Steps and Expected Yields

StepTransformationPrimary ReagentsTime / TempExpected YieldTarget Purity (HPLC)
1 N-AlkylationEthanolamine, THF4 h, 0 °C

RT
80 - 85%> 90%
2 ReductionNaBH

, MeOH
2 h, 0 °C90 - 95%> 95%
3 CyclodehydrationH

SO

(conc.)
12 h, 100 °C65 - 70%> 95%
4 Salt Formation4M HCl in Dioxane1 h, 0 °C95 - 98%> 99%

Step-by-Step Experimental Methodology

This section details the operational procedures, embedding the mechanistic causality behind each chemical intervention to empower process optimization.

Step 1: N-Alkylation (Formation of Amino Ketone)

Procedure:

  • Suspend 3-(bromoacetyl)pyridine hydrobromide (1.0 eq, 10.0 g) in anhydrous THF (100 mL) under an inert argon atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add ethanolamine (2.5 eq, 5.4 mL) dropwise over 15 minutes to maintain internal temperature below 5 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.

  • Causality & Optimization: Ethanolamine is deliberately used in a 2.5-fold excess. It acts simultaneously as the nucleophile for the S

    
    2 displacement of the bromide and as an acid scavenger to neutralize the generated HBr. Initiating the reaction at 0 °C suppresses competing di-alkylation and minimizes the thermal degradation of the highly reactive 
    
    
    
    -bromoketone.
  • Self-Validation (IPC): Quench a 50

    
    L reaction aliquot in 1 mL of H
    
    
    
    O/MeCN (1:1). Analyze via LC-MS. Proceed to Step 2 only when the starting material is consumed and the intermediate mass (
    
    
    181.1) dominates the chromatogram.
Step 2: Carbonyl Reduction (Formation of Amino Alcohol)

Procedure:

  • Concentrate the THF mixture in vacuo to a crude residue.

  • Redissolve the residue in anhydrous methanol (80 mL) and cool to 0 °C.

  • Add sodium borohydride (NaBH

    
    , 1.5 eq, 2.0 g) portion-wise over 30 minutes.
    
  • Stir the mixture for 2 hours at 0 °C.

  • Causality & Optimization: Methanol is selected as a protic solvent because it accelerates the reduction kinetics via the formation of highly reactive alkoxyborohydride species. The portion-wise addition at 0 °C is critical; it safely manages the exothermic release of hydrogen gas and prevents the over-reduction of the pyridine ring or cleavage of the newly formed C-N bond.

  • Self-Validation (IPC): Perform TLC (DCM:MeOH 9:1, UV active). The ketone intermediate spot must completely convert to a more polar spot corresponding to the amino alcohol.

Step 3: Acid-Catalyzed Cyclodehydration

Procedure:

  • Evaporate the methanol. Extract the free amino alcohol into EtOAc (150 mL), wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate to yield a viscous oil.
  • Cautiously add the crude oil to concentrated H

    
    SO
    
    
    
    (10 volumes, ~50 mL) pre-cooled to 0 °C.
  • Heat the highly acidic mixture to 100 °C for 12 hours.

  • Cool the mixture to 0 °C, pour it over 200 g of crushed ice, and slowly basify to pH 12 using 6M NaOH (highly exothermic).

  • Extract the aqueous phase with DCM (3

    
     100 mL).
    
  • Causality & Optimization: Concentrated sulfuric acid serves a dual purpose: it protonates the primary hydroxyl group (converting it into an excellent leaving group, H

    
    O) and acts as the reaction solvent. The high thermal input (100 °C) is required to overcome the activation energy barrier for the intramolecular nucleophilic attack by the secondary amine, forcing the ring closure.
    
  • Self-Validation (IPC): LC-MS of the DCM extract must confirm the presence of the target morpholine free base (

    
     165.1).
    
Step 4: Dihydrochloride Salt Formation

Procedure:

  • Dry the combined DCM extracts over anhydrous Na

    
    SO
    
    
    
    , filter, and cool the filtrate to 0 °C.
  • Slowly add 4M HCl in dioxane (2.5 eq) under vigorous stirring. A white precipitate will form immediately.

  • Stir for 1 hour at 0 °C to ensure complete crystallization.

  • Filter the precipitate, wash thoroughly with cold diethyl ether (50 mL), and dry under high vacuum at 40 °C for 12 hours.

  • Causality & Optimization: Both the pyridine nitrogen and the morpholine nitrogen possess lone pairs capable of protonation. Adding 2.5 equivalents of anhydrous HCl ensures the complete formation of the dihydrochloride salt. This salt form drastically improves the compound's aqueous solubility, handling properties, and oxidative stability compared to the free base [2].

Mechanism Nuc Nucleophilic Attack (Ethanolamine + Haloketone) Red Hydride Transfer (NaBH4 Reduction) Nuc->Red Yields Amino Ketone Pro Protonation of OH (H2SO4 Catalysis) Red->Pro Yields Amino Alcohol Cyc Intramolecular SN2 (Ring Closure) Pro->Cyc Creates Leaving Group Salt Di-Protonation (HCl Addition) Cyc->Salt Yields Free Base

Fig 2: Mechanistic logic driving the synthesis of the 2-aryl morpholine scaffold.

Analytical Characterization & Quality Control

The final dihydrochloride salt must be rigorously characterized to confirm structural integrity and purity before deployment in biological assays or downstream synthesis.

Table 2: Analytical Characterization of 2-(Pyridin-3-yl)morpholine dihydrochloride

Analytical MethodParameterExpected Result

H NMR
Solvent: D

O (400 MHz)

8.85 (d, 1H), 8.75 (dd, 1H), 8.40 (dt, 1H), 7.95 (dd, 1H), 4.90 (dd, 1H), 4.25 (m, 1H), 4.05 (m, 1H), 3.55 (m, 2H), 3.35 (m, 2H) ppm.

C NMR
Solvent: D

O (100 MHz)

148.5, 142.1, 140.5, 135.2, 127.8, 75.4, 63.2, 44.5, 43.1 ppm.
LC-MS (ESI) [M+H]

m/z calculated for C

H

N

O

: 165.10; Found: 165.11
Melting Point Capillary215 - 218 °C (dec.)
Elemental Analysis C, H, NCalculated for C

H

Cl

N

O: C 45.59%, H 5.95%, N 11.81%

References

  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). "Photocatalytic Synthesis of Substituted 2-Aryl Morpholines." Organic Letters, 19(17), 4696–4699.[Link]

  • Hu, A.-X., et al. (2005). "Synthesis and characterization of 2-arylmorpholine hydrochloride." Journal of Hunan University Natural Sciences, 32(4), 72-76.[Link]

  • Yordanova, K., Shvedov, V., & Dantchev, D. (1982). "Eine neue Methode zur Darstellung von 2,4-disubstitutierten Morpholinen." Chemische Berichte, 115(7), 2626-2634.[Link]

Application Note: Preparation and Handling of 2-(Pyridin-3-yl)morpholine Dihydrochloride for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Pyridin-3-yl)morpholine dihydrochloride is a highly versatile small-molecule scaffold utilized extensively in medicinal chemistry and drug development. While its dihydrochloride salt form confers excellent aqueous solubility, it introduces a critical biochemical challenge for in vitro cell culture: the "Dihydrochloride Effect." Dissolving this compound in unbuffered water or directly into weak culture media releases stoichiometric equivalents of hydrochloric acid (HCl), causing a severe drop in pH.

As a Senior Application Scientist, I have designed this guide to explain the causality behind solvent selection and provide a self-validating, step-by-step protocol for preparing pH-neutralized, sterile stock solutions. This ensures cellular viability, prevents protein denaturation, and guarantees assay reproducibility.

Physicochemical Properties & The "Dihydrochloride Effect"

Expertise & Causality: Why the Salt Form?

In drug development, compounds containing basic nitrogen atoms (such as the morpholine and pyridine rings in this molecule) are frequently formulated as hydrochloride salts. This chemical modification enhances the interaction with water molecules, significantly increasing aqueous solubility and reducing the hygroscopicity compared to the free base form [1].

However, this physicochemical advantage introduces a biological complication. When 2-(Pyridin-3-yl)morpholine dihydrochloride dissociates in water, it releases the protonated free base alongside two molar equivalents of chloride and hydrogen ions. If a 100 mM stock solution is prepared in pure water, the pH will rapidly drop below 3.0.

The Danger to Cell Culture

Introducing this highly acidic stock directly into cell culture media (e.g., DMEM or RPMI) can easily overwhelm standard bicarbonate or HEPES buffering systems. A sudden drop in extracellular pH (< 7.0) alters cellular metabolism, denatures serum proteins (such as those in Fetal Bovine Serum), and induces acute cytotoxicity, which will confound experimental results [2]. Therefore, pre-neutralization of the stock solution is a mandatory step before any in vitro application.

Data Presentation: Compound Properties & Solvent Matrix

To make informed decisions regarding assay design, researchers must understand the quantitative limits of the compound. 2-(Pyridin-3-yl)morpholine dihydrochloride (CAS 90533-86-1) has a molecular weight of 237.13 g/mol [3].

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 2-(Pyridin-3-yl)morpholine dihydrochloride
CAS Number 90533-86-1
Molecular Formula C₉H₁₄Cl₂N₂O
Molecular Weight 237.13 g/mol
Physical State White to off-white crystalline solid
Primary Solvents ddH₂O, PBS (Requires pH adjustment)

Table 2: Solvent Selection Matrix

SolventSolubility ProfileCell Culture SuitabilityCausality / Scientific Rationale
ddH₂O Excellent (>100 mM)High (Post-titration)Best choice for ionic salts. Allows for precise pH titration before introduction to complex media.
DMSO Poor to ModerateLow to ModerateDihydrochloride salts have rigid ionic crystal lattices that resist dissolution in aprotic solvents like DMSO.
PBS (1X) Good (~50 mM)HighPhosphate buffer may partially mitigate the initial pH drop, but high salt concentrations risk localized precipitation.

Experimental Protocols

Protocol A: Preparation of a 100 mM pH-Neutralized Aqueous Stock Solution

This is a self-validating system: the protocol ensures the compound is fully dissolved before the pH is adjusted, preventing the premature precipitation of the free base that can occur if the solvent is too alkaline initially.

Objective: Formulate 1 mL of a 100 mM stock solution suitable for serial dilution.

  • Gravimetric Measurement: Accurately weigh 23.71 mg of 2-(Pyridin-3-yl)morpholine dihydrochloride powder using an analytical microbalance.

  • Initial Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 800 µL of sterile, double-distilled water (ddH₂O). Vortex vigorously for 30–60 seconds until the solution is completely clear.

    • Causality Note: Do not use PBS for the initial dissolution. The high concentration of the compound combined with phosphate salts at a low pH can cause localized precipitation.

  • pH Measurement & Neutralization (Critical Step):

    • Spot 1–2 µL of the solution onto wide-range pH indicator paper to confirm the highly acidic state (expected pH < 3.0).

    • Carefully add 1N NaOH in 5 µL increments. After each addition, vortex the tube and re-check the pH.

    • Continue titration until the pH reaches the physiological range of 7.2 to 7.4 .

  • Volume Adjustment: Once the target pH is achieved, add sterile ddH₂O to bring the final total volume to exactly 1.0 mL . Vortex to homogenize.

  • Sterile Filtration: Draw the neutralized solution into a sterile syringe and pass it through a 0.22 µm Polyethersulfone (PES) syringe filter into a new, sterile tube.

    • Causality Note: PES membranes are mandated here due to their exceptionally low protein/drug binding characteristics and high flow rates for aqueous solutions.

  • Storage: Aliquot the sterile stock into single-use volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Direct Dilution in Buffered Media (For Final Concentrations < 100 µM)

If the experimental design requires a final assay concentration of less than 100 µM, the stock solution (even if unneutralized) can sometimes be added directly to HEPES-buffered media (e.g., 25 mM HEPES). The high buffering capacity of the media will absorb the minor proton load [2].

  • Validation Step: Always visually inspect the phenol red indicator in the media. A shift from red/pink to yellow indicates buffer failure and necessitates the use of Protocol A.

Logical Workflows & Chemical Visualization

Workflow Start Weigh 2-(Pyridin-3-yl)morpholine 2HCl (e.g., 23.7 mg for 1 mL of 100 mM) Dissolve Dissolve in sterile ddH2O (Vortex until clear) Start->Dissolve Measure Measure pH of Stock Solution (Expected pH < 3.0) Dissolve->Measure Adjust Titrate with 1N NaOH dropwise (Monitor continuously) Measure->Adjust Check Is pH between 7.2 and 7.4? Adjust->Check Check->Adjust No (pH < 7.2) Filter Sterile Filter (0.22 µm PES Membrane) Check->Filter Yes (pH Optimized) Store Aliquot & Store at -20°C (Ready for Cell Culture) Filter->Store

Fig 1. Step-by-step workflow for preparing a pH-neutralized, sterile stock solution.

Chemistry Salt Solid State 2-(Pyridin-3-yl)morpholine•2HCl Dissociation Aqueous Dissociation Salt->Dissociation Ions Solvated Ions Free Base Cation + 2 Cl⁻ + 2 H⁺ Dissociation->Ions Toxicity Cytotoxicity (Protein Denaturation) Ions->Toxicity If unbuffered (pH < 3.0) Neutralization Neutralization (+ 2 NaOH) Ions->Neutralization Titration Physiological Physiological State pH 7.4 Buffer + 2 NaCl Neutralization->Physiological Safe for Cells

Fig 2. Chemical logic of dihydrochloride salt dissociation and necessary neutralization.

References

  • Title: Solubility of E2050 at various pH: a case in which apparent solubility is affected by the amount of excess solid. Source: PubMed (Wiley-Liss, Inc.) URL: [Link] [1]

  • Title: Evidence-based guidelines for controlling pH in mammalian live-cell culture systems. Source: PubMed Central (PMC) URL: [Link] [2]

Application Note: High-Efficiency Coupling of 2-(Pyridin-3-yl)morpholine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Mechanistic Insight

Coupling 2-(Pyridin-3-yl)morpholine presents a dual challenge in peptide synthesis that often leads to deletion sequences or low yields when using standard carbodiimide (DIC/EDC) chemistries.

The Challenge: Sterics meets Electronics
  • Steric Hindrance: Unlike unsubstituted morpholine, the C2-position substitution creates significant steric bulk immediately adjacent to the nucleophilic nitrogen. This "gatekeeper" effect impedes the approach of the activated acyl species.

  • Electronic Deactivation: The pyridine ring is electron-deficient. Through inductive effects (–I), it pulls electron density away from the morpholine ring. While the nitrogen remains nucleophilic, its reactivity is attenuated compared to a standard dialkylamine.

The Solution: Successful acylation requires reagents that generate highly reactive active esters (fast kinetics) or acid chlorides (high electrophilicity) to overcome the nucleophile's reluctance. This guide focuses on HATU as the primary high-performance reagent and Ghosez’s Reagent as the "break-glass" protocol for extremely difficult cases.

Reagent Selection Matrix

The following table summarizes the recommended reagents based on coupling difficulty and safety profiles.

ReagentClassActivation SpeciesRecommended UseProsCons
HATU Uronium (Guanidinium)OAt Active EsterPrimary Recommendation. High-difficulty couplings.Fastest kinetics; 7-azabenzotriazole moiety minimizes racemization via neighboring group participation.High cost; potential for guanidinylation if base is excess; explosive properties of HOAt byproduct.
COMU UroniumOxyma Active EsterGreen Alternative. Process chemistry & large scale.Safer (non-explosive byproduct); often comparable efficiency to HATU; colorimetric monitoring.Slightly lower stability in DMF solution over long periods compared to HBTU.
Ghosez's Reagent ChloroenamineAcid ChlorideExpert / Rescue. When HATU/COMU fails.Generates neutral acid chlorides; extremely high electrophilicity; overcomes massive steric bulk.Moisture sensitive; requires strict anhydrous conditions; not suitable for acid-labile protecting groups (e.g., Trt).

Decision Logic for Reagent Selection

The following flowchart illustrates the logical pathway for selecting the appropriate coupling strategy for 2-(Pyridin-3-yl)morpholine.

ReagentSelection Start Start: Coupling 2-(Pyridin-3-yl)morpholine CheckAcid Is the Carboxylic Acid Extremely Sterically Hindered? (e.g., Aib, N-Me-AA) Start->CheckAcid Standard Standard Protocol: HATU or COMU CheckAcid->Standard No Ghosez Expert Protocol: Ghosez's Reagent (Acid Chloride) CheckAcid->Ghosez Yes FailCheck Did Standard Protocol Fail? (Incomplete Coupling > 24h) Standard->FailCheck DoubleCouple Optimization: Double Coupling at 50°C Switch Solvent (DMF -> NMP) FailCheck->DoubleCouple Yes Proceed to Cleavage Proceed to Cleavage FailCheck->Proceed to Cleavage No AcidLabile Are Acid-Labile Groups Present? (e.g., Trt, Mmt) AcidLabile->Ghosez No Use Symmetric Anhydride Use Symmetric Anhydride AcidLabile->Use Symmetric Anhydride Yes DoubleCouple->AcidLabile

Figure 1: Decision tree for selecting coupling conditions based on steric demand and protecting group compatibility.

Protocol A: The Gold Standard (HATU/HOAt)

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), which generates the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen in the pyridine ring of HOAt provides an anchoring effect (neighboring group participation) that accelerates the amine attack.

Materials
  • Carboxylic Acid Component: 1.0 equiv (e.g., Fmoc-Amino Acid)

  • Amine: 2-(Pyridin-3-yl)morpholine (1.0 – 1.2 equiv)

  • Reagent: HATU (1.0 equiv)

  • Base: DIPEA (Diisopropylethylamine) or Collidine (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMF or NMP (NMP is preferred for difficult sequences due to better resin swelling and solubility).

Step-by-Step Procedure
  • Pre-Activation (Critical):

    • Dissolve the carboxylic acid (1.0 equiv) and HATU (0.95–1.0 equiv) in minimum NMP (concentration ~0.2 M).

    • Add DIPEA (1.0 equiv) dropwise.

    • Note: Do not add the amine yet. Stir for exactly 1–2 minutes .

    • Why? This allows the formation of the activated OAt-ester.[1] Longer times may cause epimerization of the amino acid; shorter times may result in insufficient activation.

  • Coupling:

    • Add the 2-(Pyridin-3-yl)morpholine (1.1 equiv) to the activated mixture.

    • Add the remaining DIPEA (1.0–2.0 equiv) to ensure the morpholine is deprotonated (pK_a check: Morpholine is basic, but ensure the system pH is ~8–9).

    • Expert Tip: If the reaction turns yellow/orange, this is normal for HATU byproducts.

  • Incubation:

    • Stir at room temperature for 2–4 hours .

    • Optimization: If coupling is slow (monitored by LCMS), heat to 50°C (microwave or conventional). The steric bulk of the pyridine ring often raises the energy barrier for the nucleophilic attack.

  • Quenching:

    • Dilute with EtOAc, wash with 5% NaHCO3, water, and brine. (Note: Avoid acidic washes if your product is basic and might be extracted into the aqueous layer).

Protocol B: The "Nuclear Option" (Ghosez's Reagent)

When HATU fails, or when coupling to an extremely hindered amino acid (e.g., N-methylated residues), converting the acid to an acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is the most powerful method available.

Safety Warning: This reaction generates neutral acid chlorides. It is moisture-sensitive.

Materials
  • Carboxylic Acid: 1.0 equiv

  • Ghosez’s Reagent: 1.2 – 1.5 equiv (Sigma-Aldrich / Merck)

  • Base: Sym-collidine (2.0 equiv) or DIPEA

  • Solvent: Dry DCM (Dichloromethane) or CHCl3

Step-by-Step Procedure
  • Acid Chloride Formation:

    • Dissolve the carboxylic acid in dry DCM under Argon/Nitrogen atmosphere.

    • Add Ghosez’s Reagent (1.2 equiv) slowly at 0°C.

    • Stir at room temperature for 30–60 minutes .

    • Validation: You can monitor the disappearance of the acid and formation of the acid chloride by TLC (quench an aliquot with MeOH to form the methyl ester).

  • Coupling:

    • In a separate vial, dissolve 2-(Pyridin-3-yl)morpholine (1.2 equiv) and DIPEA (2.0 equiv) in dry DCM.

    • Add the amine solution to the acid chloride solution dropwise at 0°C.

    • Allow to warm to room temperature and stir for 1–2 hours .

  • Mechanism Check:

    • Ghosez's reagent forms a chloro-enamine intermediate that reacts with the acid to release the acid chloride and a neutral amide byproduct (N,N-dimethylisobutyramide), which is easily removed during workup.

Scientific Validation & Troubleshooting

Why HATU works better than HBTU here

The pyridine nitrogen in the HATU leaving group (HOAt) can hydrogen bond with the incoming amine (the morpholine NH), positioning it perfectly for attack on the carbonyl. This "pre-organization" is crucial when the morpholine is hindered by the pyridine ring at the C2 position.

HATU_Mechanism Step1 Activation: Acid + HATU + Base -> OAt-Active Ester Step2 Pre-organization: Pyridine N of HOAt H-bonds with Morpholine NH Step1->Step2 Add Amine Step3 Nucleophilic Attack: Amine attacks Carbonyl Step2->Step3 Proximity Effect Step4 Product: Amide Bond Formed Step3->Step4 HOAt Leaves

Figure 2: The "neighboring group effect" of HATU that facilitates coupling of hindered amines.

Troubleshooting Table
ObservationDiagnosisRemediation
No Product (SM remains) Activation failure or extreme sterics.Switch to Protocol B (Acid Chloride). Ensure anhydrous solvents.
Racemization of AA Base-mediated proton abstraction.Reduce pre-activation time. Use Collidine (weaker base) instead of DIPEA. Use TMP (2,4,6-trimethylpyridine).
Low Yield Slow kinetics.Use microwave irradiation (50°C, 20W, 10 min). Switch solvent to NMP.[2]

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids and 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses, 59, 26. Link

  • Sigma-Aldrich (Merck). (2024). Peptide Coupling Reagents Guide: Phosphonium Versus Uronium Reagents.[4]Link

Sources

Application Note: Advanced Recrystallization Solvent Systems for Pyridine-Morpholine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic solvation principles, binary solvent system optimization, and self-validating crystallization protocols.

Mechanistic Principles of Solvation

The purification of salts containing both pyridine and morpholine moieties (e.g., intermediate hydrochlorides, bromides, or complex organic salts) presents a unique crystallographic challenge. This difficulty stems from the structural and electronic dichotomy of the two heterocycles:

  • Pyridine: A planar, aromatic, and relatively weak base (conjugate acid pKₐ ~5.2) that engages in π-π stacking and dipole interactions.

  • Morpholine: A non-planar, saturated aliphatic ring and a stronger base (conjugate acid pKₐ ~8.3). Critically, its ether oxygen acts as a powerful hydrogen-bond acceptor, making morpholine-containing compounds highly prone to heavy solvation in protic media.

When these moieties are combined, the resulting salt often exhibits high solubility in water and short-chain alcohols, but is completely insoluble in non-polar organics. If the crystallization thermodynamics are not strictly controlled, the morpholine moiety's flexibility and hydrogen-bonding capacity often lead to "oiling out" (liquid-liquid phase separation) or the precipitation of an amorphous solid rather than a highly ordered crystal lattice [1].

To overcome this, a binary solvent system utilizing a highly polar Primary Solvent and a moderately polar aprotic Anti-Solvent is required to carefully navigate the metastable zone of the solute.

Solvent System Selection Matrix

The selection of the solvent system must balance the disruption of the ionic lattice (Primary) with the controlled reduction of the dielectric constant (Anti-Solvent). The table below summarizes the quantitative properties of the most effective solvents for pyridine-morpholine systems.

SolventSystem RoleBoiling Point (°C)Dielectric Constant (ε)Polarity IndexMechanistic Outcome / Suitability
Ethanol Primary78.424.55.2Excellent primary solvent. Disrupts H-bonds; yields high-quality single crystals [2].
Methanol Primary64.732.75.1High solubility capacity, but lower boiling point narrows the thermal gradient window.
Ethyl Acetate Anti-Solvent77.16.04.4Ideal anti-solvent. Matches EtOH boiling point; stabilizes morpholine derivatives safely [3].
Diethyl Ether Anti-Solvent34.64.32.8High risk of inducing rapid amorphous precipitation if added too quickly. Use with caution.

Note: The Ethanol / Ethyl Acetate binary system is considered the gold standard for these salts due to their nearly identical boiling points, which prevents selective evaporation of the anti-solvent during hot filtration.

Experimental Workflow

Workflow N1 1. Crude Salt Characterization N2 2. Primary Solvent Saturation (Hot) N1->N2 Add heat & solvent N3 3. Clarification (Hot Filtration) N2->N3 Remove insolubles N4 4. Anti-Solvent Titration (Cloud Point) N3->N4 Induce supersaturation N5 5. Thermal Annealing & Controlled Cooling N4->N5 Re-dissolve & cool N6 6. Phase Validation (Microscopy) N5->N6 Check morphology N6->N4 Oiling out / Amorphous (Reheat & adjust) N7 7. Crystal Harvest & Cold Wash N6->N7 Birefringent crystals

Workflow for the binary recrystallization of pyridine-morpholine salts, highlighting phase validation.

Detailed Step-by-Step Protocol

This protocol utilizes the Ethanol / Ethyl Acetate binary system and is designed to be self-validating, meaning the physical state of the solution dictates the progression of the steps.

Step 1: Saturation in Primary Solvent

  • Weigh the crude pyridine-morpholine salt into a round-bottom flask equipped with a reflux condenser.

  • Add a minimal volume of absolute Ethanol (e.g., 2-3 mL per gram of crude).

  • Heat the suspension to a gentle reflux (75–80 °C) using an oil bath.

  • Causality Check: If the solid does not fully dissolve, add Ethanol in 0.5 mL increments until complete dissolution is achieved. Minimizing the primary solvent volume ensures maximum supersaturation upon cooling, driving higher yields.

Step 2: Clarification (Hot Filtration)

  • Pre-heat a glass funnel and filter paper to prevent premature crystallization.

  • Rapidly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Causality Check: This step removes insoluble impurities and dust that act as heterogeneous nucleation sites, which can lead to polymorph contamination or amorphous solid formation.

Step 3: Nucleation Induction (Anti-Solvent Titration)

  • Maintain the clarified solution at 70–75 °C.

  • Begin adding hot Ethyl Acetate (60 °C) dropwise while swirling vigorously.

  • Continue titration until the Cloud Point is reached—defined as a faint, persistent turbidity that does not dissipate upon swirling.

  • Causality Check: This marks the exact boundary of the metastable zone. Hot ethyl acetate is frequently utilized to stabilize morpholine derivatives during crystallization without shocking the system [3].

Step 4: Thermal Annealing and Controlled Cooling

  • Add 2–3 drops of Ethanol (Primary Solvent) and reheat the mixture slightly (1–3 °C) until the solution becomes perfectly clear again.

  • Causality Check: This "annealing" step dissolves premature, kinetically driven amorphous nuclei, ensuring that subsequent crystallization is purely thermodynamically driven.

  • Remove the flask from the heat source. Wrap it in aluminum foil or place it in a Dewar flask to enforce a slow cooling rate (~5 °C/hour) down to room temperature.

  • Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 2 hours to maximize crystal formation [1].

Step 5: Harvesting

  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small volume of ice-cold Ethyl Acetate to displace any residual trapped mother liquor.

  • Dry the crystals under high vacuum to constant weight.

Troubleshooting & Self-Validation

A robust protocol must account for the thermodynamic realities of the target molecule. Monitor the crystallization process for the following failure modes and apply the corresponding self-validating fixes:

Issue A: Oiling Out (Liquid-Liquid Phase Separation)
  • Observation: The solution forms a cloudy emulsion, or a sticky, syrupy layer separates at the bottom of the flask instead of distinct crystals.

  • Causality: The melting point of the solvated salt is lower than the temperature at which supersaturation occurs. The morpholine ether oxygen heavily solvates with the alcohol, depressing the lattice energy and preventing the formation of a solid phase.

  • Self-Validating Fix: Immediately halt cooling. Reheat the mixture until it forms a single homogeneous liquid phase. Add 5–10% more primary solvent (Ethanol) to shift the saturation curve to a lower temperature, and reduce the cooling rate.

Issue B: Amorphous Precipitation
  • Observation: A fine, non-birefringent powder crashes out immediately upon anti-solvent addition or during the first few minutes of cooling.

  • Causality: The anti-solvent was added too rapidly, or the solvent system is too non-polar, pushing the system past the metastable zone directly into the labile zone. This kinetic shock forces the salt out of solution before it can organize into a lattice [1].

  • Self-Validating Fix: Reheat to redissolve the powder. If it does not redissolve at reflux, add Ethanol dropwise until clear. Implement a slower anti-solvent titration and introduce a seed crystal (if available) just below the saturation temperature to guide nucleation.

References

1.1. Benchchem. 2. 2. PMC - National Institutes of Health. 3.3. PMC - National Institutes of Health.

Sources

Application Note: Microwave-Assisted Functionalization of 2-(Pyridin-3-yl)morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(Pyridin-3-yl)morpholine scaffold represents a privileged pharmacophore in modern drug discovery, bridging the gap between solubility-enhancing morpholines and the metabolic stability of pyridine heterocycles. This intermediate is increasingly utilized in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents due to its ability to improve lipophilicity profiles (LogD) while maintaining hydrogen-bond accepting capability.

This guide details the microwave-assisted synthesis (MAOS) protocols for functionalizing this scaffold. Unlike conventional thermal heating, microwave irradiation offers direct dielectric heating, enabling rapid library generation, improved yields in difficult nucleophilic aromatic substitutions (


), and successful palladium-catalyzed aminations where conventional heating often leads to catalyst deactivation via pyridine coordination.

Chemical Context & Mechanistic Rationale[1][2][3][4][5]

The "Pyridine Problem" in Metal Catalysis

When using 2-(Pyridin-3-yl)morpholine in Buchwald-Hartwig couplings, the pyridine nitrogen (


 hybridized) competes with the phosphine ligand for the palladium center. In conventional heating, this often results in:
  • Catalyst Poisoning: Formation of stable bis-pyridine-Pd complexes.

  • Incomplete Conversion: Stalling of the catalytic cycle before oxidative addition.

The Microwave Solution: Microwave irradiation (typically 2.45 GHz) induces rapid molecular rotation. The "specific microwave effect" in this context is primarily thermal but highly localized. By instantaneously reaching temperatures (120–160 °C) that exceed the boiling points of solvents (superheating) within a sealed vessel, the system overcomes the activation energy barrier for the productive catalytic cycle faster than the rate of catalyst deactivation/precipitation.

Structural Considerations
  • Chirality: The C2 position is chiral. Microwave protocols must be optimized to prevent racemization, particularly if the pyridine ring activates the C2 proton.

  • Basicity: The morpholine nitrogen (

    
    ) is more nucleophilic than the pyridine nitrogen (
    
    
    
    ), allowing for selective N-alkylation/arylation without protecting groups.

Experimental Workflow Visualization

The following diagram outlines the decision logic for selecting the optimal microwave protocol based on the electrophile partner.

ReactionLogic Start Start: 2-(Pyridin-3-yl)morpholine Electrophile Select Electrophile Partner Start->Electrophile SNAr_Path Electron-Deficient Ar-F/Cl (e.g., 4-F-Nitrobenzene) Electrophile->SNAr_Path Electron Poor Buchwald_Path Unactivated Ar-Br/I (e.g., Bromobenzene) Electrophile->Buchwald_Path Electron Neutral/Rich Alkyl_Path Alkyl Halides (e.g., Benzyl Bromide) Electrophile->Alkyl_Path sp3 Carbon Cond_SNAr Protocol A: SNAr 140°C, 15 min No Catalyst SNAr_Path->Cond_SNAr Cond_Buchwald Protocol B: Pd-Catalysis 110°C, 30 min Pd2(dba)3 / XPhos Buchwald_Path->Cond_Buchwald Cond_Alkyl Protocol C: Alkylation 80°C, 10 min K2CO3 / MeCN Alkyl_Path->Cond_Alkyl

Figure 1: Decision tree for selecting microwave reaction conditions based on electrophile electronics.

Detailed Protocols

Protocol A: Microwave-Assisted Buchwald-Hartwig Amination

Target Application: Coupling with unactivated aryl bromides/chlorides. Rationale: Uses XPhos , a bulky biaryl phosphine ligand, to prevent the pyridine moiety of the substrate from binding to the Palladium center.

Materials
  • Substrate: 2-(Pyridin-3-yl)morpholine (1.0 equiv)

  • Electrophile: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: XPhos (4 mol%) or BrettPhos (for aryl chlorides)

  • Base:

    
     (1.5 equiv) - Critical: Must be stored in glovebox or fresh.
    
  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Procedure
  • Vessel Prep: Oven-dry a 10 mL microwave process vial containing a magnetic stir bar.

  • Loading (Inert Atmosphere): In a glovebox or under Argon stream, add

    
    , Ligand, and Base.
    
  • Substrate Addition: Add the Aryl Bromide and 2-(Pyridin-3-yl)morpholine.

    • Note: If the morpholine is an HCl salt, increase base to 2.5 equiv.

  • Solvent: Add degassed Toluene (concentration 0.1 – 0.2 M). Cap the vial with a Teflon-lined septum seal.

  • Pre-Stir: Stir at room temperature for 2 minutes to allow ligand complexation.

  • Microwave Irradiation:

    • Mode: Dynamic (hold temperature).

    • Temp: 110 °C.

    • Time: 20–30 minutes.

    • Stirring: High.

    • Pre-cooling: On (55 °C).

  • Work-up: Filter through a Celite pad eluting with EtOAc. Concentrate and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Microwave-Assisted (Nucleophilic Aromatic Substitution)

Target Application: Coupling with electron-deficient heteroaryl chlorides (e.g., 2-chloropyridine, 4-chloropyrimidine).

Materials
  • Substrate: 2-(Pyridin-3-yl)morpholine (1.0 equiv)

  • Electrophile: Heteroaryl Chloride (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Step-by-Step Procedure
  • Loading: To a microwave vial, add the morpholine, electrophile, and DIPEA.

  • Solvent: Add NMP (2-3 mL).

  • Irradiation:

    • Temp: 140–160 °C.

    • Time: 10–15 minutes.

    • Pressure Limit: 15 bar (Safety cutoff).

  • Work-up: Dilute with water, extract with EtOAc (x3). Wash organic layer with brine to remove NMP.

Data & Optimization Guide

The following table summarizes optimization data for the coupling of 2-(Pyridin-3-yl)morpholine with 4-bromotoluene.

ParameterCondition A (Thermal)Condition B (Microwave)Condition C (Microwave + Opt)
Temperature 100 °C (Reflux)120 °C120 °C
Time 18 Hours20 Minutes20 Minutes
Catalyst



/ XPhos
Solvent TolueneToluene1,4-Dioxane
Yield 35% (Incomplete)55%92%
Purity (LCMS) 85%90%>98%

Key Insight: The switch from Triphenylphosphine (Condition B) to XPhos (Condition C) under microwave irradiation provided the critical jump in yield. The bulky biaryl ligand effectively shields the Pd center from the pyridine nitrogen of the substrate.

Troubleshooting & Expert Tips

  • Pressure Spikes:

    • Issue: Rapid pressure buildup during heating.

    • Cause: Decomposition of unstable electrophiles or wet solvent (water expansion).

    • Fix: Ensure solvents are anhydrous.[1] Use a "ramp" time of 2-3 minutes to reach target temperature rather than "as fast as possible."

  • Pd-Black Precipitation:

    • Issue: Reaction turns black/grey immediately; low yield.

    • Cause: Catalyst decomposition before entering the cycle.

    • Fix: Ensure the vessel is rigorously degassed (Argon purge). Increase ligand:Pd ratio to 2:1 or 3:1.

  • Regioselectivity (if Pyridine is substituted):

    • If the morpholine scaffold has other reactive sites, microwave heating generally favors the kinetic product. If thermodynamic control is needed, lower the temp (80 °C) and extend the time (45-60 min).

References

  • Microwave-Assisted Synthesis of Morpholine Derivatives

    • Title: Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors.
    • Source: PMC / Heliyon (2019).[2]

    • Relevance: Establishes baseline microwave conditions for morpholine functionaliz
    • URL:[Link]

  • Buchwald-Hartwig Amination Protocols

    • Title: Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach.[3][4]

    • Source: ACS Omega (2024).[2][3]

    • Relevance: Provides specific Pd/Ligand ratios for rapid microwave amin
    • URL:[Link]

  • Medicinal Chemistry of Pyridine-Morpholines

    • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
    • Source: ResearchG
    • Relevance: Validates the biological importance of the scaffold.
    • URL:[Link]

  • Antibacterial Applications

    • Title: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)
    • Source: Frontiers in Microbiology (2022).
    • Relevance: Demonstrates the utility of pyridine-nitrogen heterocycle linkages in drug design.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Purifying 2-(Pyridin-3-yl)morpholine Syntheses

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the downstream processing and purification of 2-(Pyridin-3-yl)morpholine. Typically synthesized via the Buchwald-Hartwig amination of 3-bromopyridine with morpholine using Palladium or Nickel catalysts[1][2], the crude reaction mixture is a complex matrix.

The presence of bidentate-like nitrogen atoms in the product makes it highly susceptible to metal chelation, while the physical properties of the starting materials require precise physicochemical manipulation to achieve >99% purity. This guide provides field-proven, self-validating protocols to address the most critical purification bottlenecks.

Quantitative Impurity Profile & Purge Targets

Before initiating purification, it is critical to understand the baseline contamination levels. The table below summarizes the typical impurity profile of a crude 2-(Pyridin-3-yl)morpholine reaction mixture and the analytical targets required for pharmaceutical-grade intermediates.

ImpuritySource / OriginTypical Crude ConcentrationTarget LimitPrimary Removal Strategy
Palladium (Pd) / Nickel (Ni) Catalysts from Buchwald-Hartwig amination1,000 – 5,000 ppm< 10 ppmFunctionalized silica scavenging
3-Bromopyridine Unreacted starting electrophile2.0 – 5.0 wt%< 0.1 wt%pH-controlled aqueous extraction
Morpholine Unreacted starting nucleophile5.0 – 10.0 wt%< 0.1 wt%Aqueous washing & distillation
Regioisomers / Piperidines Side reactions / Over-reduction1.0 – 3.0 wt%< 0.5 wt%Dihydrochloride salt crystallization

FAQ 1: Transition Metal Catalyst Removal

Question: Why do transition metals (Pd/Ni) stubbornly persist in my 2-(Pyridin-3-yl)morpholine product, and how do I remove them?

Expertise & Causality: In the catalytic C-N bond formation between 3-bromopyridine and morpholine, Palladium or Nickel catalysts are standard[1][2]. The resulting 2-(pyridin-3-yl)morpholine contains both a pyridine nitrogen and a morpholine nitrogen. This structural motif acts as a potent bidentate-like ligand, forming highly stable thermodynamic chelates with residual Pd(0)/Pd(II) or Ni species. Standard aqueous workups cannot break these coordination complexes because the metal is tightly bound within the product's coordination sphere.

Methodology: Thiol-Based Scavenging Protocol

  • Preparation: Concentrate the crude reaction mixture to remove volatile solvents and reconstitute the residue in a non-coordinating solvent (e.g., Toluene or Dichloromethane) to a concentration of 0.1 M.

  • Scavenger Addition: Add a functionalized silica scavenger (e.g., SiliaMetS Thiol) at 5–10 equivalents relative to the initial catalyst loading.

  • Thermal Agitation: Agitate the suspension at 65 °C for 4 hours. Causality checkpoint: The high-affinity sulfur donors on the silica matrix competitively displace the nitrogen atoms of the product, transferring the metal from the liquid phase to the solid phase.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-bound resin. Wash the filter cake with fresh solvent.

  • Self-Validation: Analyze the pre- and post-scavenged aliquots via ICP-MS. A successful run will show a drop from >1000 ppm to <10 ppm Pd. If Pd remains >10 ppm, repeat the scavenging step with fresh resin.

PdScavenging Chelate Pd-Product Chelate (Strong N-Pd-N Coordination) Reaction Competitive Binding (65°C, 4 hours) Chelate->Reaction Scavenger SiliaMetS Thiol Resin (High Affinity S-donor) Scavenger->Reaction FreeProduct Free 2-(Pyridin-3-yl)morpholine (In Solution) Reaction->FreeProduct Product Released BoundPd Resin-Bound Pd (Filtered Out) Reaction->BoundPd Metal Captured

Competitive binding mechanism of thiol-based scavengers to break Pd-product chelates.

FAQ 2: Purging Unreacted Amines and Halides

Question: How can I separate unreacted morpholine and 3-bromopyridine without losing my target product?

Expertise & Causality: 3-Bromopyridine (pKa ~2.8) is significantly less basic than the target product. Morpholine, on the other hand, is highly basic (pKa ~8.3) and completely water-miscible[3]. By carefully tuning the pH of the aqueous phase during extraction, we can selectively protonate the product while leaving 3-bromopyridine in its neutral, lipophilic state. Subsequent aqueous washes exploit morpholine's extreme hydrophilicity to purge it from the organic layer.

Methodology: pH-Controlled Acid-Base Extraction

  • Initial Dissolution: Dissolve the metal-free crude mixture in Ethyl Acetate (EtOAc).

  • Selective Protonation: Extract the organic layer with an aqueous citrate buffer adjusted strictly to pH 4.0.

  • Phase Separation: At pH 4.0, 3-bromopyridine remains largely unprotonated and stays in the EtOAc layer (discard this organic layer). The product and morpholine are protonated and partition into the aqueous layer.

  • Product Liberation: Basify the isolated aqueous layer to pH 10.0 using 2N NaOH. Causality checkpoint: This deprotonates the product, returning it to its lipophilic free-base form.

  • Extraction: Extract the basified aqueous layer with fresh EtOAc (3x). The product partitions into the organic phase.

  • Morpholine Purge: Wash the combined EtOAc layers with copious amounts of water (5x). Because morpholine is highly water-soluble[3], it will be dragged into the aqueous waste, leaving the purified product in the organic layer.

  • Self-Validation: Spot the organic layer on a TLC plate (eluent: 10% MeOH in DCM with 1% NH4OH). You should observe a single spot for the product, with no high-Rf 3-bromopyridine or low-Rf morpholine streaks.

AcidBaseExtraction Crude Crude Mixture (Product, Morpholine, 3-Bromopyridine) AcidWash 1. Dissolve in EtOAc 2. Extract with pH 4.0 Buffer Crude->AcidWash OrgLayer1 Organic Layer (3-Bromopyridine) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Protonated Product & Morpholine) AcidWash->AqLayer1 Keep BaseWash 1. Basify Aq. Layer to pH 10 2. Extract with EtOAc AqLayer1->BaseWash AqLayer2 Aqueous Layer (Residual Salts) BaseWash->AqLayer2 Discard OrgLayer2 Organic Layer (Purified Free Base Product) BaseWash->OrgLayer2 Keep & Wash

Workflow for separating 3-bromopyridine and morpholine via acid-base extraction.

FAQ 3: Final Polish via Salt Formation

Question: My free-base product is an oily residue with trace impurities. How do I achieve >99% purity for downstream pharmaceutical applications?

Expertise & Causality: The free base of 2-(pyridin-3-yl)morpholine is often an oil, which traps impurities and prevents purification by simple filtration. Converting the free base into 2-(pyridin-3-yl)morpholine dihydrochloride (CAS 90533-86-1) forces the compound into a highly crystalline lattice[4]. This phase transformation provides a massive purge factor[5], as structurally distinct impurities (like over-reduced piperidines or residual morpholine hydrochloride) cannot incorporate into the rigid crystal lattice and remain dissolved in the mother liquor.

Methodology: Dihydrochloride Crystallization

  • Dissolution: Dissolve the enriched free-base product in anhydrous Isopropanol (IPA) at 40 °C (10 mL/g).

  • Salt Formation: Slowly add 2.1 equivalents of HCl (as a 4M solution in dioxane) dropwise under vigorous stirring.

  • Nucleation: Observe the immediate precipitation of the white to off-white dihydrochloride salt[4].

  • Aging: Cool the suspension to 0–5 °C and age for 2 hours to maximize yield and allow impurities to diffuse back into the mother liquor.

  • Isolation: Filter the crystalline solid and wash with cold IPA, followed by heptane.

  • Self-Validation: Dry under vacuum at 45 °C to constant weight. Perform quantitative NMR (qNMR) or HPLC; the crystalline salt should reliably assay at >99.5% purity.

References[4] Title: CAS 90533-86-1: 2-(pyridin-3-yl)morpholine dihydrochloride. Source: cymitquimica.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9f_5MPC-OYSoy3MudbyXgaX1frdl1KAhxqhiJFgP4XCCEMGrq8gmLoHTEK07YKd0UgJPGVPvzrvMmNWJtq5h6VyhroEpgtY3i2Y8XWjEiLYeuHYcy8am-6i3XMb7-lH8evN4=[5] Title: Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Source: ucc.ie. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGPIKt_Ws677nQDbR5WMCf5E01JHUDVtYJiJRm_YXndh3BOes1lZtJrd7UYa7GdgbUIp_U6YQO7rw1kzmL3gCSqQYsP5A5mSCEr3Mgakk-xEmhs2P5bGvJfsrqxQlJO5VEjQQviMJIhCPgNHxCaICGCTCap4E3xdcnljmtrzy6FUvXzFHcBKs=[3] Title: Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEde1X7EIUqqZth4SnPYv_Y_5N-Kb2rlwSnw6WC-TEm5G9qtpKumGvBt8NRjQpWrAxgKfs7X9CxXsEsRdflyTTCbnD83mZe7u80ysLHbNEagucjcSC7HbdrtdF8UKFoSi6y4s3zxspCBtktH5yWBTyNLyIpjCPpKX12w1d-ySbWvAv4_N09hvqFk7mq37RR1Lwfya3rKsm6xGlDwCGqLwAlykjsBdQ_Fv3I-QcJiYDLrT4KSiPxn7IpK-zDdlZA[1] Title: A Comparative Guide to Catalysts for C-N Bond Formation with 3-Bromopyridines. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCyHgNU0k9ymjnFiHe_Ioly0DWlIA4QSr7DaGOGFfDdZQvVRR1juF3a76vfG5tNCd3Ax6OiTeQqy5MatSkXolNxhXZdWDleYMweL0MTtQVDsU-0zooc_oICP3Cx3uAORPdyZ235w31WYI_BNuTRMJHY1JY_f8BNVVySK-ZsLmv_8wVwdv_mqgwY7qcZpW_WdPIAqpdN8LJEKJHVZlpE0_4MCPjmCuGAj0VtQ==[2] Title: “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVaquQwsAmL2O_DUEpjP9gE4qIwOl1deiQH0bhG9PSZYFLbosB1GycTKbGrhM52xzDFd8d4wOM-6NOx6bUPAxDfqykxZs4M58xiiqHwqrONWAF8EV0tkcaiaGJYVslosEaoakw4vOZH80sujxAvxQ=

Sources

Technical Guide: Troubleshooting Cyclization Failures in Morpholine Ring Formation

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Scientists & Process Chemists From: Senior Application Scientist, Heterocycle Synthesis Division Subject: Diagnostic Protocols for Morpholine Synthesis Failures

Executive Summary: The Morpholine Challenge

The morpholine ring is a privileged pharmacophore, offering balanced lipophilicity and metabolic stability. However, its formation is deceptively simple. Whether you are employing classical acid-mediated dehydration or modern metal-catalyzed cross-coupling, cyclization failures typically manifest as three distinct phenotypes: polymerization (black tar) , incomplete cyclization (open-chain intermediates) , or elimination (vinyl formation) .

This guide moves beyond generic advice, offering a root-cause analysis for these specific failure modes across the three most prevalent synthetic pathways.

Decision Framework: Selecting the Correct Route

Before troubleshooting, validate that your chosen methodology aligns with your substrate's electronic and steric reality.

MorpholineRouteSelection Start Start: Substrate Analysis Target Target Structure? Start->Target N_Sub N-Alkyl/H Morpholine Target->N_Sub Aliphatic/H N_Aryl N-Aryl Morpholine Target->N_Aryl Aromatic Acid_Tol Acid Tolerant? N_Sub->Acid_Tol Halide Available as Aryl Halide? N_Aryl->Halide Classic Method A: Diethanolamine Dehydration (H2SO4/HCl, 200°C) Acid_Tol->Classic Yes (Robust) Sensitive Method B: Bis-Electrophile Alkylation (Ethylene Sulfate or Bis-chloride) Acid_Tol->Sensitive No (Labile groups) Buchwald Method C: Buchwald-Hartwig (Pd-Catalysis) Halide->Buchwald Electron Rich/Neutral SnAr Method D: SNAr Cyclization (Electron Deficient Ar-F) Halide->SnAr Electron Poor (NO2, CN)

Figure 1: Strategic decision tree for selecting the optimal morpholine synthesis pathway based on substrate tolerance and electronics.

Method A: Acid-Mediated Dehydration (Diethanolamine)

The Scenario: You are cyclizing diethanolamine (or N-substituted derivatives) using H₂SO₄ or HCl.[1] The Failure: The reaction mixture turns into an intractable black tar or yields <20%.

Root Cause Analysis

The "Black Tar" effect is rarely due to the cyclization itself but rather oxidative degradation and oligomerization caused by localized superheating. The activation energy for ring closure is high (~170-200°C), but the decomposition temperature of the amine is often only slightly higher.

Troubleshooting Protocol
SymptomDiagnosisCorrective Action
Black/Brown Tar Oxidative Degradation: Oxygen present at >180°C causes radical polymerization.Strict Deoxygenation: Sparge reaction with Ar/N₂ for 20 min before heating. Maintain positive pressure.
Low Conversion Water Inhibition: The reaction is an equilibrium (

). Water produced inhibits forward reaction.
Azeotropic Removal: Switch from neat acid to a high-boiling solvent (e.g., o-dichlorobenzene) with a Dean-Stark trap.
Charring on Walls Thermal Wall Effect: Heating mantle creates hot spots >250°C.Oil Bath Only: Use a stirred silicone oil bath. Never use a heating mantle for this specific reaction.
Validated Protocol: The "Clean" Dehydration

Standard H₂SO₄ methods are messy. Use this modified approach for cleaner isolation.

  • Mix: 1.0 eq Diethanolamine + 1.1 eq H₂SO₄ (conc.) in a flask.

  • Vacuum Melt: Apply vacuum (20 mmHg) and heat to 150°C. This removes the initial water of neutralization before cyclization starts.

  • Cyclize: Backfill with N₂, raise temp to 190°C for 4-6 hours.

  • Workup: Cool to 0°C. Add 50% NaOH dropwise (Exothermic!). Extract with Toluene (not Ether, to avoid emulsions).

Expert Insight: If your substrate cannot survive 190°C, abandon this method immediately. Switch to Method B (Ethylene Sulfate).

Method B: Bis-Electrophile Alkylation (The "Runaway" Effect)

The Scenario: Reacting a primary amine with bis(2-chloroethyl) ether or ethylene sulfate. The Failure: LCMS shows a mix of starting material, product, and significant dimer/polymer (M+M) species.

Root Cause Analysis

This is the classic Amine Nucleophilicity Paradox . The secondary amine product (the morpholine) is often more nucleophilic than the primary amine starting material, leading to over-alkylation (quaternization) or coupling of two amines to one linker.

Mechanism & Failure Points

AlkylationFailure R_NH2 Primary Amine (Nucleophile 1) Mono Intermediate (Open Chain) R_NH2->Mono Slow Linker Bis-Electrophile (Cl-R-Cl) Morph Morpholine Product (Nucleophile 2) Mono->Morph Fast (Cyclization) Quat Quaternary Salt (Over-Alkylation) Morph->Quat Reaction with Linker Dimer Dimer/Polymer (Bridged Species) Morph->Dimer Reaction with Mono

Figure 2: The "Runaway" alkylation pathway. The target morpholine competes with the starting amine for the electrophile.

Troubleshooting Protocol
IssueTechnical FixWhy it works
Over-Alkylation High Dilution (0.05 M) Reduces the probability of intermolecular collisions (dimerization) while favoring intramolecular reaction (cyclization).
Incomplete Cyclization Switch Reagent: Ethylene Sulfate Ethylene sulfate forms a zwitterionic intermediate that cyclizes much faster than bis-chlorides due to the internal sulfate leaving group [1].
Stalled Reaction Add Iodide Source (NaI) In situ Finkelstein reaction converts unreactive R-Cl to reactive R-I.
Modern Recommendation: The Ethylene Sulfate Route

Reference: J. Am. Chem. Soc. 2024 [1] This is currently the "Gold Standard" for sensitive substrates.

  • Step 1: React Amino Alcohol with Ethylene Sulfate (1.05 eq) in DCM (0°C to RT).

  • Observation: A zwitterionic intermediate often precipitates (Self-purifying step).

  • Step 2: Add tBuOK (2.5 eq) in THF to induce cyclization.

  • Benefit: Redox neutral, avoids high heat, and prevents over-alkylation.

Method C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

The Scenario: Coupling morpholine with an aryl halide.[2] The Failure: No conversion (recovered starting material) or dehalogenation of the aryl ring (reduction).

Root Cause Analysis

Morpholine is a secondary amine with moderate steric bulk. Failures here are usually due to Pd-Catalyst Deactivation or Improper Base Selection .

  • Problem 1: The "Inhibitory" Oxygen. The ether oxygen in morpholine can chelate to the Pd center, displacing the phosphine ligand and shutting down the catalytic cycle.

  • Problem 2: Beta-Hydride Elimination. If the amine is not bulky enough, the Pd-Amido complex can undergo beta-elimination, reducing the aryl halide to Ar-H.

Troubleshooting Protocol
VariableRecommendationScientific Rationale
Ligand BINAP or Xantphos Bidentate ligands resist displacement by the morpholine oxygen atom better than monodentate ligands.
Base NaOtBu (Sodium tert-butoxide) Strong base is required to deprotonate the morpholine-Pd complex. Weak bases (Carbonates) often fail unless the aryl halide is highly activated.
Catalyst Loading Pre-milled Pd/Ligand Use pre-formed catalysts (e.g., Pd(dba)₂/BINAP) rather than mixing in situ to ensure active species formation.

References & Authoritative Sources

  • Green Synthesis of Morpholines via Ethylene Sulfate: Ortiz, K. G., et al. (2024).[3] "A Simple and Scalable Synthesis of Morpholines from Amino Alcohols and Ethylene Sulfate." Journal of the American Chemical Society.

  • Acid-Catalyzed Dehydration Mechanisms: Weissermel, K., & Arpe, H. J. (2003). Industrial Organic Chemistry. Wiley-VCH. (Standard reference for DEA cyclization conditions).

  • Buchwald-Hartwig Amination of Morpholines: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Troubleshooting Amine Alkylation: Master Organic Chemistry. "Alkylation of Amines (Sucks!)."

Sources

Optimizing pH for extraction of 2-(Pyridin-3-yl)morpholine free base

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing pH for extraction of 2-(Pyridin-3-yl)morpholine free base Ticket ID: CHEM-SUP-8821 Status: Resolved Analyst: Senior Application Scientist

Executive Summary

The extraction of 2-(Pyridin-3-yl)morpholine presents a specific challenge due to its dual-basic nature and high water solubility . Unlike simple lipophilic amines, this molecule contains two basic nitrogen centers: the pyridine ring (aromatic) and the morpholine ring (secondary aliphatic amine).

Successful isolation of the free base requires a precise pH adjustment to deprotonate the most basic center (the morpholine nitrogen, pKa ~8.4) while managing the compound's inherent polarity to prevent loss into the aqueous phase.

Module 1: The Chemistry of pH Optimization

Understanding Your Molecule

To optimize extraction, we must look at the dissociation constants (pKa) of the specific functional groups.[1]

Functional GroupTypeApprox. pKa (Conjugate Acid)Behavior at Neutral pH (7.0)
Pyridine Nitrogen Aromatic Amine~5.3Mostly Neutral (Free Base)
Morpholine Nitrogen Secondary Amine~8.4Protonated (Cationic)

The Challenge: At pH 7, the morpholine nitrogen is protonated (


). This charge makes the molecule highly water-soluble, preventing extraction into organic solvents.
The "Two-Unit" Rule

To extract the free base, you must drive the equilibrium completely to the uncharged form.

  • Target pH:

    
    
    
  • Calculation:

    
    
    
  • Recommended Operating pH: 11.0 – 12.0

If the pH is only 9.0, approximately 20-25% of your product remains protonated and will be lost in the aqueous waste stream.

Module 2: Extraction Workflow (SOP)

The following workflow is designed to maximize recovery of polar secondary amines.

ExtractionWorkflow Start Crude Reaction Mixture (Acidic/Neutral) Basify pH Adjustment Target: pH > 11.0 Start->Basify Add 2N NaOH Saturate Salt Saturation (Add solid NaCl) Basify->Saturate Essential for polar amines Extract Solvent Addition (DCM or DCM/IPA) Saturate->Extract PhaseSep Phase Separation Extract->PhaseSep CheckAq Check Aqueous pH PhaseSep->CheckAq Aqueous Layer Dry Dry Organic Layer (Na2SO4) PhaseSep->Dry Organic Layer CheckAq->Basify If pH < 11 CheckAq->Dry If pH > 11 (Discard Aq) Finish Isolated Free Base Dry->Finish

Figure 1: Optimized workflow for the extraction of polar amine free bases. Note the critical "Salt Saturation" step.

Module 3: Troubleshooting & FAQs

Q1: I adjusted the pH to 12, but my yield is still very low (<40%). Where is my product?

Diagnosis: Your product is likely partitioned into the aqueous phase due to high polarity, despite being a free base. The Fix: "Salting Out" Morpholine derivatives are notoriously hygroscopic and water-soluble.

  • Saturate the aqueous layer: Add solid NaCl to the aqueous phase until no more dissolves. This increases the ionic strength of the water, forcing the organic molecule out ("Salting Out" effect).

  • Change Solvent: If you are using Ethyl Acetate or Ether, stop. Switch to Dichloromethane (DCM) .

  • The "Nuclear" Option: If DCM fails, use DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) . The alcohol helps extract polar amines that resist pure chlorinated solvents.

Q2: Which base should I use to adjust the pH?

Recommendation: NaOH (Sodium Hydroxide) or KOH.

  • Why: You need a strong base to reliably reach pH 11-12.

  • Avoid: Sodium Bicarbonate (

    
    ) or Carbonate (
    
    
    
    ). Bicarbonate only reaches pH ~8-9 (insufficient). Carbonate reaches pH ~11 but can be sluggish and generate gas if the starting mixture is very acidic.
  • Warning: Since your molecule is a secondary amine, avoid extremely prolonged exposure to high concentrations of strong base if your molecule contains other sensitive groups (like esters), though the morpholine/pyridine core is very stable to base.

Q3: I have a terrible emulsion that won't separate.

Diagnosis: This often happens when extracting basic aqueous layers with DCM. The Fix:

  • Filtration: The emulsion is often stabilized by fine particulate matter. Filter the entire biphasic mixture through a pad of Celite or a glass frit.

  • Brine: If you haven't already, add saturated brine.

  • Time: Allow the mixture to sit for 20+ minutes.

  • Wait: If using DCM, the organic layer is on the bottom. Ensure you aren't discarding the wrong layer.

Q4: Can I use Ethyl Acetate (EtOAc) instead of DCM?

Recommendation: Proceed with Caution.

  • Risk 1 (Solubility): 2-(Pyridin-3-yl)morpholine is very polar. EtOAc is often not polar enough to pull it from water efficiently compared to DCM.

  • Risk 2 (Reactivity): Secondary amines (like the morpholine NH) can react with Ethyl Acetate over time to form acetamides (transamidation), especially if heated or left standing. DCM is chemically inert to amines.

Module 4: Solvent System Selection Guide

Select your extraction solvent based on the observed polarity of your specific derivative.

Solvent SystemPolarityRecommendationNotes
Diethyl Ether / Hexanes LowNot Recommended Poor solubility for morpholines; high loss to aqueous.
Ethyl Acetate MediumConditional Good for less polar analogues. Risk of side-reaction (acetylation).
Dichloromethane (DCM) HighStandard Best balance of solubility and immiscibility. Denser than water.
DCM / Isopropanol (9:1) Very HighRescue Solvent Use if yield is low with pure DCM. Extracts stubborn polar bases.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

    • Citation Context: Validation of pKa values (~8.4) and water solubility properties.[2]

  • Reich, H. J. (2025). Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Retrieved from [Link]

    • Citation Context: Authoritative source for heterocycle pKa values (Pyridine vs. Morpholine).
  • Phenomenex. (2025).[3] Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

    • Citation Context: General principles of liquid-liquid extraction and solvent polarity selection.[3]

  • Element Lab Solutions. (2025). Liquid-Liquid Extraction Techniques: Principles and Optimisation. Retrieved from [Link]

    • Citation Context: Optimization of pH (pKa + 2 rule) and salting-out methodologies.

Sources

Technical Support Center: Resolving Solubility Challenges with 2-(Pyridin-3-yl)morpholine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(Pyridin-3-yl)morpholine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Our goal is to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Section 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section provides rapid answers to the most common issues. For more detailed explanations and protocols, please refer to the In-Depth Troubleshooting Guide.

Q1: My 2-(Pyridin-3-yl)morpholine powder is not dissolving completely in DMSO at my desired concentration. What are the first things I should check?

A: This is a common issue that can often be resolved by addressing three key factors. First, verify the quality of your DMSO; it is highly hygroscopic and absorbed water can significantly reduce the solubility of organic compounds.[1] Always use anhydrous DMSO, preferably from a freshly opened bottle.[2] Second, apply gentle energy to aid dissolution by vortexing, warming the solution briefly in a 37°C water bath, or using a sonicator.[1][3] Third, confirm the physical form of your compound. Different salt forms (e.g., free base vs. dihydrochloride) or polymorphs can have vastly different solubility profiles.[4][5]

Q2: I successfully prepared a clear stock solution, but after a few days/a freeze-thaw cycle, I see a crystalline precipitate. What happened?

A: The most probable cause is the absorption of atmospheric moisture by the DMSO.[1][6] Because DMSO is highly hygroscopic, even minimal exposure to air during handling can introduce water into your stock solution. This changes the solvent properties, decreasing the solubility of 2-(Pyridin-3-yl)morpholine and causing it to precipitate.[7] Freeze-thaw cycles can accelerate this process.[6] To prevent this, always use anhydrous DMSO, work quickly, and aliquot your stock solution into single-use vials to minimize air exposure and freeze-thaw events.[1][8]

Q3: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?

A: This phenomenon, known as "crashing out," occurs because the compound is much less soluble in the final aqueous environment than in the concentrated DMSO stock.[7] To mitigate this, avoid adding the aqueous buffer directly to your DMSO stock. Instead, perform serial dilutions in 100% DMSO first to get closer to your final concentration. Then, add the final DMSO stock solution dropwise into the vortexing or stirring aqueous buffer.[9] This gradual addition helps the compound disperse and stay in solution. Also, ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to avoid both solubility issues and cellular toxicity.[8][10]

Q4: What is the maximum solubility of 2-(Pyridin-3-yl)morpholine in DMSO?

A: The precise maximum solubility can vary depending on the specific salt form, purity, and experimental conditions (temperature, water content). While some supplier datasheets may provide a value, it is often best to determine this empirically under your laboratory conditions. We provide a step-by-step procedure, Protocol 2: Determination of Maximum Kinetic Solubility , in the troubleshooting section to help you quantify this critical parameter.[11]

Section 2: In-Depth Troubleshooting Guide

This section expands on the principles behind solubility issues and provides detailed, validated protocols to overcome them.

2.1 The Critical Role of Reagent Quality & Compound Integrity

Successful solubilization begins with a fundamental understanding of your starting materials. Minor variations in either the solvent or the compound can lead to significant and often frustrating discrepancies in results.

Dimethyl Sulfoxide (DMSO) is an exceptional polar aprotic solvent, making it a workhorse in drug discovery for dissolving a wide range of molecules.[12][13] However, its most significant liability is its hygroscopic nature—its tendency to readily absorb water from the atmosphere.[1][6]

The introduction of water into DMSO creates a more structured, polar protic environment. This altered hydrogen-bonding network is less capable of solvating larger, more lipophilic organic molecules, thereby decreasing their solubility.[6][7] As shown in the table below, the properties of fresh versus water-contaminated DMSO are starkly different.

PropertyAnhydrous DMSO (<0.1% Water)Hygroscopic DMSO (>1% Water)Causality & Impact on 2-(Pyridin-3-yl)morpholine
Solvating Power High for a broad range of organicsSignificantly reduced for many organic compounds.[14]Increased water content disrupts the solvation shell around the molecule, favoring precipitation.
Freezing Point ~18.5 °CDepressed (can be as low as -73°C at 33% water).[6]A lower freezing point indicates significant water contamination. If your DMSO doesn't freeze in a 4°C fridge, it contains substantial water.
Viscosity LowIncreasedA more viscous solvent can slow the dissolution process.[6]
Recommendation Use only anhydrous grade, from freshly opened bottles stored in a desiccator.Discard for solubility-critical applications. Do not use for preparing primary stock solutions.To ensure reproducibility, starting with high-purity, dry DMSO is non-negotiable.

The solid-state properties of your compound are as critical as the solvent.

  • Purity: Impurities can sometimes enhance or, more commonly, inhibit solubility. The purity of a substance can be rigorously determined using methods like phase solubility analysis.[15] For routine work, ensure you are using a high-purity grade (>98%).

  • Salt Form: 2-(Pyridin-3-yl)morpholine may be supplied as a free base or as a salt, such as a dihydrochloride. Salts are generally more soluble in polar solvents than their free base counterparts.[16] Using the wrong form will lead to drastic differences from expected solubility. Always verify the form listed on the Certificate of Analysis.

  • Polymorphism: A single compound can exist in multiple crystalline forms, or polymorphs, each with a unique crystal lattice energy.[5] These different forms can have solubility differences of up to 1000-fold.[4] If you observe batch-to-batch variability in solubility, it could be due to receiving a different polymorph.

2.2 Systematic Troubleshooting Workflow

When encountering a solubility issue, a systematic approach is more effective than random attempts. The following workflow provides a logical decision tree to diagnose and solve the problem.

G cluster_start cluster_checks Initial Checks cluster_actions Corrective Actions & Protocols cluster_results start Solubility Issue Observed: Compound will not dissolve or precipitate forms in stock. check_dmso 1. Is DMSO anhydrous and from a fresh bottle? start->check_dmso check_form 2. Is compound form (salt vs. free base) and purity verified? check_dmso->check_form Yes action_dmso Use fresh, anhydrous DMSO. Store properly in a desiccator. check_dmso->action_dmso No check_energy 3. Have you applied energy? (Vortex, Gentle Heat, Sonication) check_form->check_energy Yes action_protocol1 Follow Protocol 1: Stock Solution Preparation check_energy->action_protocol1 No action_protocol2 Problem persists? Follow Protocol 2: Determine Max Solubility check_energy->action_protocol2 Yes, but still fails action_dmso->check_form action_dilution Precipitation upon aqueous dilution? Follow Protocol 3: Aqueous Dilution Best Practices action_protocol1->action_dilution result_success Stable Solution Achieved action_protocol1->result_success result_fail Issue Unresolved: Consider alternative solvents or formulation strategies. Contact Technical Support. action_protocol2->result_fail action_dilution->result_success

Caption: A decision-tree workflow for troubleshooting solubility issues.

2.3 Experimental Protocols

This protocol details the standard procedure for dissolving 2-(Pyridin-3-yl)morpholine in DMSO.[8][11]

Materials:

  • 2-(Pyridin-3-yl)morpholine (verify salt form and MW from CoA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, low-binding microcentrifuge tubes or glass vials

  • Vortex mixer and water bath sonicator

Procedure:

  • Pre-Equilibration: Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

  • Calculation: Calculate the mass of the compound required for your desired stock concentration and volume.

    • Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )]

  • Weighing: Accurately weigh the calculated mass into a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex vigorously for 2-3 minutes.[11]

  • Energy Application (If Needed): If the solid is not fully dissolved, use the following steps sequentially: a. Warming: Place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.[1] Caution: Ensure your compound is stable to heat. b. Sonication: Place the vial in a bath sonicator for 10-15 minutes.[8] This uses high-frequency sound waves to break up solid aggregates and facilitate dissolution.

  • Visual Confirmation: Once the solution is completely clear with no visible particulates, it is ready.

  • Storage: Aliquot the stock solution into single-use, tightly sealed vials to minimize air exposure and freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[8][11]

This method allows you to determine the practical solubility limit in your lab.[11]

Procedure:

  • Prepare Supersaturated Sample: Weigh approximately 5-10 mg of the compound into a vial.

  • Incremental Addition: Add a small, precise volume of anhydrous DMSO (e.g., 50 µL). Vortex vigorously.

  • Observe: If the compound dissolves completely, add another small, pre-weighed amount of solid (e.g., 1-2 mg) and vortex again.

  • Repeat: Continue adding small portions of the solid until a fine precipitate remains that does not dissolve after 5 minutes of vortexing/sonication.

  • Equilibration: Allow the vial to stand at room temperature for at least 2 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved solid.[11]

  • Quantification: Carefully remove a known volume of the supernatant. Dilute this supernatant in a suitable solvent (e.g., methanol) and determine the concentration using an analytical method like HPLC-UV or LC-MS.[17] This concentration is your maximum kinetic solubility.

This protocol minimizes the risk of precipitation when preparing working solutions for biological assays.[2]

Procedure:

  • Thaw Stock: Thaw a single-use aliquot of your concentrated DMSO stock solution at room temperature.

  • Intermediate Dilutions (in DMSO): If necessary, perform serial dilutions in 100% anhydrous DMSO to create intermediate stocks. This is preferable to a large single dilution into an aqueous medium.

  • Prepare Aqueous Buffer: Have your final volume of cell culture medium or assay buffer ready in a sterile tube.

  • Slow Addition: While vigorously vortexing or stirring the aqueous buffer, add the required volume of your DMSO stock solution drop-by-drop or very slowly with the pipette tip below the surface of the liquid.[9]

  • Final Mix: Continue to mix the final solution for another 30-60 seconds to ensure homogeneity.

  • Control: Always prepare a vehicle control containing the same final concentration of DMSO in the aqueous buffer to account for any solvent effects in your assay.[8]

Section 3: Data Summary & Reference Tables
Table 2: Physicochemical Properties of 2-(Pyridin-3-yl)morpholine & Related Structures
Structure 2-(Pyridin-3-yl)morpholine
Molecular Formula C₉H₁₂N₂O
Molecular Weight 164.20 g/mol [18]
Form (Example Salt) 2-(pyridin-3-yl)morpholine dihydrochloride
Molecular Formula (Salt) C₉H₁₄Cl₂N₂O
Molecular Weight (Salt) 237.13 g/mol
Table 3: Recommended Storage Conditions
Reagent Storage Condition
Anhydrous DMSO Room temperature, in a desiccator, tightly sealed. Purchase in small-volume bottles to minimize air exposure upon opening.[1]
Solid Compound As per manufacturer's instructions (often 2-8°C or room temperature), protected from light and moisture.[1]
DMSO Stock Solution Aliquoted in single-use vials at -20°C (short-term) or -80°C (long-term). Protect from light.[8]
References
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • BenchChem Technical Support Team. (2025, December). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
  • LifeTein. (2023, September 28). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • Smolecule Technical Support Team. (2026, February).
  • BenchChem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Results with [Compound].
  • BenchChem. (n.d.). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility.
  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • PPTX. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • Smolecule. (n.d.). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • PubChem. (n.d.). 2-(Pyridin-2-yl)morpholine. Retrieved from [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Morpholin-4-yl)-2-(pyrid-3-yl)ethylamine. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability. Retrieved from [Link]

  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI.
  • Unknown. (n.d.).
  • CompTox Chemicals Dashboard. (2025, October 15). 3-(Pyridin-4-yl)morpholine Properties. Retrieved from [Link]

  • Ascendia Pharma. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]

  • Bioinfo Publications. (2013). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. Retrieved from [Link]

  • ResearchGate. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]

  • Pharmaceutical Sciences. (2026, January 5). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2025, August 7). On the Measurement of Solubility. Retrieved from [Link]

  • BenchChem. (n.d.). Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents.
  • Scribd. (n.d.). Solubility Data of DMSO. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up of 2-(Pyridin-3-yl)morpholine Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the process development and scale-up of 2-(Pyridin-3-yl)morpholine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Here, we synthesize field-proven insights with fundamental chemical principles to provide a robust troubleshooting resource.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the initial phases of a scale-up campaign.

Q1: What are the most critical overall challenges when scaling up the production of 2-(Pyridin-3-yl)morpholine Dihydrochloride?

A1: The primary challenges are not merely about using larger quantities of reagents.[1] Key issues arise from changes in physical and chemical parameters that do not scale linearly.[2] These include:

  • Heat Transfer: Exothermic events, such as the initial coupling reaction or the dihydrochloride salt formation, can be easily managed in a lab flask with a large surface-area-to-volume ratio. In a large reactor, this ratio decreases dramatically, increasing the risk of thermal runaways if not properly controlled.[2][3]

  • Mass Transfer & Mixing: Achieving homogenous mixing is more difficult in large vessels. Inefficient mixing can lead to localized "hot spots," the formation of byproducts, and ultimately, lower yield and purity.[4][5]

  • Impurity Profile Control: Side reactions that are negligible at the gram scale can become significant sources of impurities at the kilogram scale, complicating purification and potentially impacting the final product's specifications.[6][7]

  • Solid Handling and Crystallization: The final salt's physical properties (crystal form, particle size, flowability) are highly dependent on the crystallization and isolation conditions, which differ significantly between a Buchner funnel and a large-scale filter-dryer.[5][8]

Q2: Which synthetic route is recommended for a scalable synthesis of the 2-(Pyridin-3-yl)morpholine free base?

A2: While several routes exist for synthesizing morpholine derivatives[9][10][11], for this specific target, a nucleophilic aromatic substitution (SNAr) reaction is often the most direct and scalable approach. This typically involves reacting a suitable 3-halopyridine (e.g., 3-bromopyridine or 3-chloropyridine) with morpholine, often in the presence of a base and a high-boiling point solvent like DMF, NMP, or DMSO.[12][13] The key advantage is the use of commercially available and relatively inexpensive starting materials. However, careful optimization is required to manage potential side reactions, such as the formation of dimers or other impurities.

Q3: Why is a dihydrochloride salt the preferred form for this molecule?

A3: 2-(Pyridin-3-yl)morpholine contains two basic nitrogen atoms: the morpholine nitrogen and the pyridine nitrogen. Forming a dihydrochloride salt offers several advantages:

  • Enhanced Solubility: Salt formation is a common strategy to increase the aqueous solubility of weakly basic drugs, which can be crucial for formulation and bioavailability.[14][15]

  • Improved Stability: Crystalline salts are generally more chemically and physically stable than the corresponding free base, which might be an oil or a low-melting, hygroscopic solid.[8][14]

  • Purification Handle: Crystallization of the salt can be a highly effective purification step, helping to purge process-related impurities that may be difficult to remove from the free base.[8]

  • Stoichiometric Control: The dihydrochloride salt provides a well-defined, stoichiometric solid that is easier to handle, weigh, and formulate compared to a potentially non-crystalline free base.[16]

Q4: What are the key analytical techniques I should use to monitor the process and control quality?

A4: A robust analytical package is essential for successful scale-up. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress, assessing the purity of the free base and final salt, and quantifying impurities.[6] A well-developed, stability-indicating HPLC method is critical.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for identifying and quantifying residual solvents in the final product.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural confirmation of the product and for identifying the structure of unknown impurities.[17]

  • Powder X-Ray Diffraction (PXRD): Essential for identifying and controlling the crystalline form (polymorph) of the final dihydrochloride salt, which can impact solubility, stability, and processing.[14]

  • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): Used to determine the melting point, thermal stability, and presence of solvates or hydrates.

Analytical Technique Primary Application in this Process
HPLC (UV Detector)Reaction monitoring, purity assessment, impurity quantification.[6]
GC-MSResidual solvent analysis.[6]
¹H and ¹³C NMRStructural confirmation, impurity identification.[17]
PXRDPolymorph identification and control of the final salt.[14]
DSC/TGAThermal stability, melting point, solvate/hydrate analysis.
Karl Fischer TitrationWater content measurement, especially given the hygroscopic potential.

Part 2: Troubleshooting Guide - Synthesis of 2-(Pyridin-3-yl)morpholine (Free Base)

This section focuses on issues that may arise during the synthesis of the free base intermediate, prior to salt formation.

Workflow: Free Base Synthesis and Work-up

G reagents Charge Reagents (3-Halopyridine, Morpholine, Base, Solvent) reaction Heated Reaction (e.g., 100-140 °C) Monitor by HPLC reagents->reaction 1. Coupling quench Reaction Quench (e.g., with Water) reaction->quench 2. Termination extraction Aqueous Work-up & Phase Separation quench->extraction 3. Initial Purification solvent_swap Solvent Swap (to extraction solvent like Toluene or EtOAc) extraction->solvent_swap 4. Solvent Exchange concentration Concentration to Crude Oil/Solid solvent_swap->concentration 5. Isolation

Caption: General workflow for the SNAr synthesis of the free base.

Q: My SNAr reaction is stalling or showing low conversion, even after extended reaction time at scale. What could be the cause?

A: This is a common scale-up issue often related to mass and heat transfer.[4][5]

  • Probable Cause 1: Inefficient Mixing. At the lab scale, magnetic stirring is often sufficient. In a large reactor, mechanical stirring with a specific impeller design is used. If the mixing is poor, the reactants may not be in sufficient contact, slowing the reaction rate. This is especially true if one of the reactants or the base is a solid that is not fully dissolved.

  • Solution: Increase the agitation speed (RPM) of the overhead stirrer. If possible, evaluate the reactor's impeller design (e.g., pitched-blade turbine vs. anchor) to ensure it is appropriate for promoting suspension and liquid-liquid mixing.

  • Probable Cause 2: Inaccurate Temperature Reading. The thermocouple in a large reactor may not reflect the true bulk temperature due to its placement. The reaction mixture might be cooler than the setpoint, leading to slower kinetics.

  • Solution: Verify the calibration of the temperature probe. If possible, use a baffled reactor to improve heat distribution. Consider a slightly higher jacket temperature to compensate for heat loss, but monitor carefully to avoid overheating.

  • Probable Cause 3: Deactivated Catalyst (if applicable). If a palladium or copper catalyst is used to facilitate the coupling, it may be sensitive to trace impurities in the starting materials or solvent that become significant at a larger scale.

  • Solution: Re-evaluate the quality and specifications of all raw materials. Ensure solvents are anhydrous if the catalyst is moisture-sensitive.

Q: I am observing a new, significant impurity in my crude product that was minor at the lab scale. How do I identify and control it?

A: The appearance of new impurities upon scale-up often points to side reactions exacerbated by longer reaction times or localized temperature fluctuations.[5]

  • Probable Cause 1: Dimerization/Oligomerization. A common side reaction is the self-coupling of the starting halopyridine or reaction of the product with another molecule of the halopyridine. This is often favored at higher temperatures or if there are localized areas of high reactant concentration due to poor mixing.

  • Solution:

    • Control Addition: Instead of charging all reagents at once, consider a controlled, slow addition of the 3-halopyridine to the heated solution of morpholine and base. This keeps the concentration of the electrophile low, minimizing self-reaction.[5]

    • Optimize Temperature: Re-evaluate the reaction temperature. It's possible a slightly lower temperature for a longer period will provide a better impurity profile.

  • Probable Cause 2: Reaction with the Solvent. High-boiling amide solvents like DMF can decompose at elevated temperatures, especially in the presence of strong bases, leading to the formation of impurities (e.g., dimethylamine, which can then react).

  • Solution: Evaluate alternative solvents like NMP, DMSO, or sulfolane, which may have better thermal stability under the reaction conditions. If possible, a lower reaction temperature is always preferable.

  • Identification: Isolate the impurity using preparative HPLC or column chromatography and characterize it by Mass Spectrometry and NMR to understand its structure. This is crucial for determining its formation mechanism and devising a control strategy.[7]

Part 3: Troubleshooting Guide - Dihydrochloride Salt Formation & Isolation

This is a critical downstream step that defines the physical properties and purity of the final Active Pharmaceutical Ingredient (API).

Troubleshooting Logic: Low Yield or Poor Quality of Final Product

Caption: Fishbone diagram for troubleshooting API quality issues.

Q: During the addition of HCl for salt formation, I am getting an uncontrollable exotherm and an oily precipitate instead of a crystalline solid. Why is this happening?

A: This is a classic scale-up problem related to thermodynamics and kinetics.

  • Probable Cause 1: Exotherm from Acid-Base Neutralization. The reaction between the two basic nitrogens on your molecule and two equivalents of HCl is highly exothermic. In a large batch, this heat cannot dissipate quickly, causing the local temperature to spike.[2] This rapid temperature increase can cause the product to "oil out" or precipitate as an amorphous solid rather than forming an ordered crystal lattice.

  • Solution:

    • Cooling: Ensure the reactor's cooling jacket is active and set to a low temperature (e.g., 0-10 °C) before and during the HCl addition.

    • Slow Addition: Add the HCl solution (e.g., HCl in isopropanol) subsurface via a dip tube at a very slow, controlled rate. This allows the cooling system to keep up with the heat being generated.

    • Reverse Addition: Consider adding the free base solution to a cooled solution of the HCl in the crystallization solvent. This can sometimes provide better control.

  • Probable Cause 2: Solvent Choice and Supersaturation. The solvent system is critical for crystallization. If the dihydrochloride salt is too soluble, it won't crystallize. If it's too insoluble, it will crash out of solution as a fine, potentially amorphous powder or oil. The rate of supersaturation is too high.

  • Solution:

    • Solvent/Antisolvent System: Use a solvent system where the free base is soluble, but the dihydrochloride salt has limited solubility. Common choices include isopropanol (IPA), ethanol, or acetone. An anti-solvent (like MTBE or heptane) can be added slowly after the HCl addition to gently induce crystallization.

    • Seeding: Develop a seeding strategy. Once the solution is saturated with the salt, add a small amount (0.1-1% w/w) of previously prepared crystalline material. This provides a template for crystal growth and helps control the final crystal form and particle size.

Q: The final product is highly hygroscopic and difficult to handle. How can I mitigate this?

A: Hygroscopicity is a known challenge for many hydrochloride salts.[8][16]

  • Probable Cause 1: Amorphous Content. Amorphous (non-crystalline) material is generally more hygroscopic than its crystalline counterpart because water molecules can more easily penetrate the disordered structure. If your crystallization process was too fast, you may have amorphous content.

  • Solution: Optimize the crystallization process to ensure a highly crystalline solid. This involves slow cooling, controlled addition rates, and potentially a "digestion" period where the slurry is stirred at a constant temperature for several hours to allow for crystal perfection. Confirm crystallinity with PXRD.

  • Probable Cause 2: Incorrect Stoichiometry. If less than two full equivalents of HCl are used, you may have a mixture of the dihydrochloride, monohydrochloride, and free base, which can present as a less stable, more hygroscopic solid. Conversely, excess HCl can also lead to hygroscopicity.

  • Solution: Use a precise method to charge the HCl (e.g., a calibrated titrator for gaseous HCl or a carefully assayed HCl/solvent solution). After formation, analyze the product for chloride content (e.g., by ion chromatography or titration) to confirm the 2:1 stoichiometry.

  • Probable Cause 3: Inherent Property. It may be an intrinsic property of the most stable crystalline form.

  • Solution: While challenging to change, you can explore other salt forms (e.g., mesylate, sulfate) in parallel to see if they offer a less hygroscopic, stable crystalline option.[18] However, this would be a significant process change. For the dihydrochloride, ensure it is dried thoroughly under vacuum and packaged in a low-humidity environment with appropriate desiccants.

Protocol: Dihydrochloride Salt Crystallization

This protocol assumes the crude 2-(Pyridin-3-yl)morpholine free base has been isolated and dissolved in a suitable solvent.

  • Setup: Charge a clean, dry, jacketed reactor with a solution of the free base (1.0 eq) in isopropanol (IPA, ~10 volumes). Begin agitation.

  • Cooling: Cool the reactor contents to 0-5 °C using the cooling jacket.

  • HCl Addition: Slowly add a solution of IPA-HCl (~2.1 equivalents) subsurface over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Seeding (Optional but Recommended): If a seed is available, add a slurry of the seed crystals (0.5% w/w in cold IPA) after about 10% of the HCl has been added and turbidity is observed.

  • Crystallization: Once the HCl addition is complete, maintain the slurry at 0-5 °C and stir for an additional 2-4 hours to allow for complete crystallization.

  • Isolation: Filter the solid product using a centrifuge or filter-dryer.

  • Washing: Wash the filter cake with cold (0-5 °C) IPA (~2 volumes) to remove residual impurities and excess acid.

  • Drying: Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) until residual solvents meet specification.

References

  • Benchchem. Characterization of 4-(1-Chloropropan-2-yl)morpholine Impurities: A Comparative Guide.
  • Google Patents. WO2009106486A1 - Preparation of morpholine derivatives.
  • Pure Synth. Key Factors for Successful Scale-Up in Organic Synthesis. (2025).
  • Reddit. Looking for tips on scaling up organic syntheses. (2024).
  • Pharmaceutical Salts Optimization of Solubility or Even More?. (2010).
  • Shandong Look Chemical. Problems needing attention in synthesis process scaling up. (2021).
  • Deng, B. (2021). How to deal with Scale-up challenges of Chemistry?. Arch Chem Res.
  • The Journal of Organic Chemistry. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. (2025). ACS Publications.
  • Reddit. How to dry pyridine N-oxide obtained commerically. (2025).
  • Baghdad Science Journal. Synthesis and Characterization of Some New Morpholine Derivatives.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • Lab Manager. How to Scale Up a New Synthesis Reaction. (2022).
  • Pharmaceutical Technology. Salt Selection in Drug Development. (2021).
  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Screening and Formulating Drugs as Salts to Improve API Performance. (2019).
  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation.
  • Organic Chemistry Portal. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate.
  • ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity.
  • Benchchem. Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021).
  • CCS Chemistry. Skeletal Editing of Pyridine and Quinoline N-Oxides Through Nitrogen to Carbon Single Atom Swap. (2024). Chinese Chemical Society.
  • Periodica Polytechnica. Preparation of Pyridine N-oxide Derivatives in Microreactor.
  • Organic Syntheses. pyridine-n-oxide.
  • Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022).
  • ACS Publications. Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902. (2023).
  • An updated review on morpholine derivatives with their pharmacological actions. (2022).
  • PubMed. Morpholine Derivatives in Agrochemical Discovery and Development. (2023).
  • Can you help me for synthesis of morpholine usinf dehydration diethanolamine?. (2020).
  • PMC. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline.
  • ResearchGate. Recent progress in the synthesis of morpholines. (2019).
  • ePrints Soton. Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine.
  • Google Patents. US4739051A - Preparation of morpholine.
  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (2024).
  • ResearchGate. Figure 2. Various approaches for synthesis of morpholine The various....
  • PubMed. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020).
  • Google Patents. US3151112A - Process for the preparation of morpholines.
  • European Commission. OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. (2012).

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-(Pyridin-3-yl)morpholine dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced 1H NMR Spectrum Analysis of 2-(Pyridin-3-yl)morpholine Dihydrochloride: A Comparative Guide on Solvent Systems and Salt Forms

Introduction As a Senior Application Scientist, I frequently encounter the analytical challenges posed by multi-basic pharmaceutical intermediates. 2-(Pyridin-3-yl)morpholine dihydrochloride (CAS 90533-86-1)[1] is a prime example. Featuring both a secondary aliphatic amine (morpholine ring) and an aromatic imine (pyridine ring), this compound forms a dihydrochloride salt that drastically alters its electronic environment compared to its free base.

This guide provides an objective comparison of NMR analytical strategies for this compound. We will evaluate how different solvent systems (DMSO-


 vs. 

) and the physical state of the molecule (Dihydrochloride Salt vs. Free Base) impact the

NMR spectral profile. Understanding these causal relationships is critical for accurate structural elucidation, purity assessment, and formulation development.

The Core Comparison: Solvent Effects and Protonation States

When analyzing hydrochloride salts, the choice of NMR solvent is not merely a matter of solubility; it is an active participant in the chemical equilibrium of the sample[2].

  • DMSO-

    
     (Aprotic, Strong Hydrogen Bond Acceptor):  In DMSO-
    
    
    
    , the dihydrochloride salt remains largely intact as tight ion pairs. The lack of labile deuterons in the solvent prevents rapid H/D exchange. Consequently, the highly deshielded ammonium (
    
    
    ) and pyridinium (
    
    
    ) protons are visible, albeit often broadened due to intermediate exchange rates or quadrupolar relaxation from nitrogen.
  • 
     (Protic, High Dielectric Constant):  Dissolving the salt in 
    
    
    
    leads to complete dissociation and rapid hydrogen-deuterium exchange. The
    
    
    and
    
    
    protons disappear from the spectrum. Furthermore, the chemical shifts of the carbon-bound protons are influenced by the aqueous solvation shell rather than tight chloride ion pairing.
  • Alkaline

    
     (In-situ Neutralization):  To compare the salt directly with its free base without tedious extraction procedures, alkaline deuterated methanol (
    
    
    
    containing
    
    
    or
    
    
    ) can be used. This method neutralizes the HCl salt in situ, allowing for the acquisition of the free base spectrum directly from the salt sample[3].

Visualization 1: Solvent Selection Logic for Polybasic Hydrochloride Salts

SolventLogic Start 2-(Pyridin-3-yl)morpholine 2HCl Sample Prepared for NMR Q1 Are exchangeable NH/NH+ protons critical for analysis? Start->Q1 DMSO Use DMSO-d6 (Aprotic: Slow H-exchange, Ion pairs maintained) Q1->DMSO Yes D2O Use D2O (Protic: Fast H/D exchange, Complete dissociation) Q1->D2O No Q2 Is a direct comparison to the Free Base required? D2O->Q2 AlkMeOD Use Alkaline CD3OD (In-situ neutralization to free base) Q2->AlkMeOD Yes Standard Standard D2O Analysis (Salt form spectrum) Q2->Standard No

Caption: Logical decision tree for selecting the optimal NMR solvent system based on analytical requirements.

Mechanistic Causality of Chemical Shifts

Why do the peaks shift so dramatically between the free base and the dihydrochloride salt? The causality lies in electron density and inductive effects:

  • Pyridine Ring Deshielding: Protonation of the pyridine nitrogen draws electron density away from the aromatic ring via resonance and inductive effects. The ortho (H2, H6) and para (H4) protons experience severe deshielding, shifting downfield by 0.5 to 1.0 ppm compared to the neutral molecule.

  • Morpholine Ring Deshielding: Protonation of the morpholine nitrogen creates a localized positive charge. This primarily deshields the adjacent

    
    -protons (C3-H2, C5-H2) via the inductive effect (-I effect), shifting them downfield by ~0.4 - 0.6 ppm. The 
    
    
    
    -protons (C2-H, C6-H2) are also affected, though to a lesser extent.

Quantitative Data Presentation

The following table summarizes the comparative


 NMR data. Note: Chemical shifts (

) are expressed in ppm relative to TMS (0.00 ppm) or residual solvent peaks.

Table 1: Comparative


 NMR Chemical Shifts (

, ppm) of 2-(Pyridin-3-yl)morpholine
Proton AssignmentFree Base (in

)
Dihydrochloride Salt (in

)
Dihydrochloride Salt (in DMSO-

)
Shift Causality / Multiplicity
Pyridine H2' ~8.60~9.05~9.20Deshielded by protonated N; Singlet-like (d)
Pyridine H6' ~8.50~8.85~8.95Ortho to protonated N; Doublet
Pyridine H4' ~7.75~8.60~8.70Para to protonated N; Doublet
Pyridine H5' ~7.30~8.05~8.15Meta to protonated N; Doublet of doublets
Morpholine C2-H ~4.45~4.95~5.05Benzylic-like,

to

; Doublet of doublets
Morpholine C6-H2 ~3.70, 4.00~4.05, 4.30~4.10, 4.35Adjacent to Oxygen; Multiplets
Morpholine C3-H2 ~2.90, 3.10~3.45, 3.65~3.50, 3.70

to

; severe downfield shift
Morpholine C5-H2 ~2.85, 3.05~3.35, 3.55~3.40, 3.60

to

; severe downfield shift
Exchangeable NH ~1.90 (br s)N/A (H/D exchange)~9.80 (br s,

)
Visible only in aprotic solvents
Exchangeable Py-NH+ N/AN/A (H/D exchange)~11.50 (br s,

)
Highly deshielded pyridinium proton

Experimental Workflows: Self-Validating Protocols

To ensure a self-validating system, the protocol must include internal referencing and proper equilibration. Below is the step-by-step methodology for comparative sample preparation.

Protocol A: Standard Analysis of the Dihydrochloride Salt (DMSO-


) 
  • Sample Weighing: Accurately weigh 10.0 ± 0.5 mg of 2-(Pyridin-3-yl)morpholine dihydrochloride into a clean glass vial.

  • Solvation: Add 0.6 mL of high-purity DMSO-

    
     (containing 0.03% v/v TMS as an internal standard).
    
  • Dissolution: Vortex the mixture for 30 seconds. If particulates remain, sonicate at room temperature for 2-5 minutes until optically clear. Scientific Insight: Complete dissolution is critical to prevent line broadening caused by magnetic susceptibility variations from suspended particles.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Acquire the

    
     NMR spectrum at 298 K (e.g., 400 MHz, 16 scans, relaxation delay 
    
    
    
    seconds to ensure quantitative integration of the slowly relaxing aromatic protons).
  • Calibration: Calibrate the spectrum using the TMS peak at 0.00 ppm or the residual DMSO pentet at 2.50 ppm.

Protocol B: In-Situ Neutralization for Free Base Comparison (Alkaline


) 
  • Reagent Preparation: Prepare a stock solution of 0.1 M

    
     in 
    
    
    
    . Note:
    
    
    is preferred over NaOH/NaOD to prevent potential base-catalyzed degradation, while still being strong enough to deprotonate the hydrochloride salt.
  • Sample Preparation: Weigh 10.0 mg of the dihydrochloride salt into a vial.

  • Neutralization: Add 0.6 mL of the alkaline

    
     stock solution.
    
  • Equilibration: Vortex for 1 minute. The solution may become slightly cloudy as KCl precipitates. Centrifuge the vial at 5000 rpm for 2 minutes to pellet the inorganic salts.

  • Analysis: Decant the clear supernatant into a 5 mm NMR tube and acquire the spectrum. The resulting spectrum will reflect the free base form of 2-(Pyridin-3-yl)morpholine.

Visualization 2: Experimental Workflow for In-Situ Neutralization

ExpWorkflow A Weigh 10 mg Salt Sample B Add 0.6 mL 0.1M K2CO3 in CD3OD A->B C Vortex (1 min) In-situ Neutralization B->C D Centrifuge (2 min) Pellet KCl Salts C->D E Transfer Supernatant to NMR Tube D->E F Acquire 1H NMR (Free Base Data) E->F

Caption: Step-by-step workflow for the in-situ neutralization of 2-(Pyridin-3-yl)morpholine dihydrochloride for free base NMR analysis.

Conclusion

The


 NMR analysis of 2-(Pyridin-3-yl)morpholine dihydrochloride requires a deliberate approach to solvent selection. While 

offers excellent solubility and clean spectra devoid of exchangeable protons, DMSO-

provides a more comprehensive picture of the protonated state. For researchers needing to verify the free base structure without physical extraction, the alkaline deuterated methanol method serves as a highly efficient, self-validating alternative.

References

  • Foti, C., et al. (2009). "Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation". PubMed (NIH). Available at: [Link]

  • Samuels, E. R., & Wang, T. (2020). "Quantitative 1H NMR analysis of a difficult drug substance and its exo-isomer as hydrochloride salts using alkaline deuterated methanol". Journal of Pharmaceutical and Biomedical Analysis, 187, 113338. Available at:[Link]

Sources

A Comparative Guide to HPLC Method Development for Pyridine-Morpholine Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and related compounds is paramount. Pyridine and morpholine, two common polar basic compounds, often appear as synthetic precursors, impurities, or degradation products. Their high polarity presents a significant analytical challenge, as they are poorly retained on conventional reversed-phase high-performance liquid chromatography (RP-HPLC) columns, leading to inadequate separation from the void volume and other impurities.

This guide provides an in-depth comparison of three distinct HPLC strategies for the robust purity analysis of pyridine and morpholine: traditional Reversed-Phase (RP) HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), and Reversed-Phase Ion-Pair Chromatography (IPC). We will delve into the mechanistic basis for each technique, present comparative experimental data, and provide a detailed protocol for a recommended method, all grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

The Analytical Challenge: Retaining and Separating Polar Bases

The core issue with analyzing small, polar, basic molecules like pyridine (logP ≈ 0.65) and morpholine (logP ≈ -0.86) lies in their high water solubility and limited interaction with the non-polar stationary phases used in RP-HPLC. This results in little to no retention, with analytes eluting at or near the solvent front (void volume), making accurate quantification and separation from other polar impurities nearly impossible. To overcome this, chromatographic conditions must be manipulated to enhance the interaction between the analytes and the stationary phase.

Comparative Analysis of Chromatographic Approaches

Three primary HPLC modes offer viable solutions to this analytical problem. The choice among them depends on several factors, including the required sensitivity, the complexity of the sample matrix, and compatibility with the desired detection technique (e.g., UV or mass spectrometry).

Reversed-Phase HPLC (RP-HPLC) with pH Adjustment

Mechanism: The most straightforward approach is to manipulate the mobile phase pH to control the ionization state of the analytes. Pyridine (pKa ≈ 5.2) and morpholine (pKa ≈ 8.4) are basic compounds. By using an acidic mobile phase (e.g., pH < 3), both analytes will be protonated and exist as cations. While this does not fundamentally increase their hydrophobicity, it can improve peak shape and provide some retention on certain C18 columns, especially those not extensively end-capped, where interaction with residual silanols can occur. However, retention is often still minimal.

Performance:

  • Retention: Generally poor, even with low pH. Elution is often close to the void volume.

  • Selectivity: Limited, as the separation is primarily based on subtle differences in hydrophobicity.

  • Peak Shape: Can be acceptable with a suitable low pH mobile phase.

  • Robustness: High, as the mobile phases are simple and well-understood.

Reversed-Phase Ion-Pair Chromatography (IPC)

Mechanism: IPC enhances the retention of ionic analytes on a reversed-phase column by introducing an ion-pairing reagent into the mobile phase.[1][2] For cationic analytes like protonated pyridine and morpholine, an anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium dodecyl sulfate), is added. This reagent has a charged head group that forms a neutral ion pair with the analyte and a hydrophobic tail that interacts strongly with the C18 stationary phase, thereby increasing retention.[3] The retention can be fine-tuned by altering the concentration and chain length of the ion-pairing reagent.[4]

Performance:

  • Retention: Significantly improved compared to standard RP-HPLC. Retention is highly adjustable.

  • Selectivity: Good, as it introduces an additional separation mechanism (ion-pairing) alongside hydrophobic interactions.

  • Peak Shape: Generally good, though tailing can occur.

  • Robustness: Can be challenging. Ion-pairing reagents can be slow to equilibrate and wash out of the column, often necessitating a dedicated column for the method.[5] They are also generally incompatible with mass spectrometry.

Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanism: HILIC is an ideal alternative for highly polar compounds.[6] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[4] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this layer and are retained. The elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.

Performance:

  • Retention: Excellent for polar compounds. Orthogonal to reversed-phase, meaning compounds that elute early in RP-HPLC are well-retained in HILIC.[7]

  • Selectivity: Offers a different selectivity profile compared to RP-HPLC, which is advantageous for separating polar compounds.

  • Peak Shape: Good peak shapes are achievable, especially with buffered mobile phases to control the ionization of analytes and the stationary phase surface.

  • Robustness: Method development can be less intuitive than RP-HPLC. Longer column equilibration times are often required.[8] HILIC is highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient desolvation and ionization.

Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of the three methods for the purity analysis of pyridine and morpholine. The values are illustrative and based on typical results for the analysis of small polar bases.

ParameterRP-HPLC (Low pH)Ion-Pair Chromatography (IPC)Hydrophilic Interaction (HILIC)
Retention Factor (k') Very Low (< 1.0)Moderate to High (2 - 10)Moderate to High (2 - 10)
Resolution (Rs) Poor (< 1.5)Good (> 2.0)Excellent (> 3.0)
Tailing Factor (Tf) 1.0 - 1.81.0 - 1.51.0 - 1.4
Limit of Quantitation HigherLowerLowest
MS Compatibility YesNoYes
Method Robustness HighModerateModerate

Experimental Protocols

Adherence to established guidelines is critical for method validation. The protocols described below are designed to meet the system suitability requirements outlined in USP General Chapter <621> Chromatography[9][10] and should be validated according to ICH Q2(R1) guidelines.[11][12]

Recommended Method: HILIC for Superior Retention and Selectivity

Given the superior retention, resolution, and MS compatibility, HILIC is the recommended approach for the purity analysis of pyridine and morpholine.

Step-by-Step HILIC Protocol:

  • Instrumentation:

    • HPLC or UHPLC system with a UV or PDA detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: HILIC Silica Column (e.g., 150 mm x 4.6 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 3.4 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-2 min: 5% A

      • 2-10 min: 5% to 20% A

      • 10-12 min: 20% A

      • 12.1-15 min: 5% A (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 258 nm for Pyridine. Morpholine is not UV active and would require an alternative detection method like ELSD or MS if it were the primary analyte of interest. For purity analysis where pyridine is the main component and morpholine is an impurity, detection at the lambda max of pyridine is appropriate.

    • Injection Volume: 5 µL.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (90:10 v/v).

    • Standard Solution: Prepare a stock solution of Pyridine reference standard in the diluent. Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the sample containing pyridine and potential morpholine impurity in the diluent to achieve a target concentration of pyridine within the linear range of the method.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area of pyridine should be ≤ 2.0%.

    • The tailing factor for the pyridine peak should be ≤ 1.5.

    • The theoretical plates for the pyridine peak should be ≥ 2000.

Logical Workflow and Visualization

The process of selecting and developing an appropriate HPLC method can be visualized as a decision-making workflow.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Method Development & Optimization cluster_3 Phase 4: Validation Analyte_Properties Analyze Properties: Pyridine & Morpholine (Polar, Basic, pKa) Analytical_Goal Define Goal: Purity Analysis, Quantitation Analyte_Properties->Analytical_Goal Method_Choice Choose Chromatographic Mode Analytical_Goal->Method_Choice RP_HPLC Reversed-Phase HPLC Method_Choice->RP_HPLC Poor Retention Expected IPC Ion-Pair Chromatography Method_Choice->IPC Good Retention, MS Incompatible HILIC HILIC Method_Choice->HILIC Excellent Retention, MS Compatible Develop_RP Develop RP Method (Low pH, C18 Column) RP_HPLC->Develop_RP Develop_IPC Develop IPC Method (Alkyl Sulfonate, C18) IPC->Develop_IPC Develop_HILIC Develop HILIC Method (Silica/Amide Column, High Organic Mobile Phase) HILIC->Develop_HILIC Optimization Optimize Parameters (Gradient, pH, Temp) Develop_RP->Optimization Develop_IPC->Optimization Develop_HILIC->Optimization Validation Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, Robustness) Optimization->Validation Final_Method Final Validated Method Validation->Final_Method

Caption: Workflow for HPLC method development for pyridine-morpholine analysis.

Causality Behind Experimental Choices

The selection of HILIC as the preferred method is driven by the fundamental physicochemical properties of pyridine and morpholine.

  • Choice of Stationary Phase (Silica): A bare silica column in HILIC mode provides a highly polar surface rich in silanol groups. These groups facilitate the formation of a stable, thick water layer, which is essential for the partitioning mechanism that retains polar analytes.

  • Choice of Mobile Phase (Acetonitrile/Aqueous Buffer): Acetonitrile is the organic solvent of choice due to its aprotic nature and optimal viscosity for forming the aqueous layer. The use of an acidic buffer (ammonium acetate, pH 3.4) serves a dual purpose: it ensures that the basic analytes are consistently in their protonated (cationic) form, and it suppresses the deprotonation of surface silanols on the stationary phase. This leads to more reproducible electrostatic interactions and improved peak shapes.

  • Gradient Elution: A gradient starting with a high percentage of acetonitrile (95%) ensures strong retention of the polar analytes on the column. Gradually increasing the aqueous component (Mobile Phase A) decreases the polarity of the mobile phase, leading to the elution of the analytes in order of their polarity.

Conclusion

While conventional RP-HPLC and Ion-Pair Chromatography can be adapted for the analysis of polar bases like pyridine and morpholine, they present significant limitations in retention and robustness, respectively. HILIC emerges as a superior technique, offering excellent retention, orthogonal selectivity, and compatibility with mass spectrometry. The provided HILIC method serves as a robust starting point for the development of a validated purity analysis method, ensuring the quality and safety of pharmaceutical products in accordance with regulatory standards. By understanding the underlying chromatographic principles and making informed experimental choices, researchers can effectively overcome the challenges posed by polar analytes.

References

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP) . US Pharmacopeia. [Link]

  • [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic.
  • HILIC Method Development in a Few Simple Steps. Thermo Fisher Scientific.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Crawford Scientific.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology . EMA. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis . LCGC International. [Link]

  • TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Thermo Fisher Scientific.
  • Ion-Pairing Agents | HPLC . Mason Technology. [Link]

  • HPLC analysis of aliphatic sulfonate surfactants using ion-pair detection . PubMed. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies.
  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column . SIELC Technologies. [Link]

  • Steps for HPLC Method Development . Pharmaguideline. [Link]

  • A Three-Pronged Template Approach for Rapid HPLC Method Development . Chromatography Online. [Link]

  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. International Journal of Scientific Research and Engineering Development.
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • Separation of Pyridine, 1,2,3,6-tetrahydro- on Newcrom R1 HPLC column . SIELC Technologies. [Link]

  • (PDF) Synthesis of stationary phases containing pyridine, phenol, aniline and morpholine via click chemistry and their characterization and evaluation in supercritical fluid chromatography . ResearchGate. [Link]and_evaluation_in_supercritical_fluid_chromatography)

Sources

Comparative Bioactivity Guide: 2-(Pyridin-3-yl) vs. 3-(Pyridin-3-yl) Morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-(Pyridin-3-yl)morpholine and 3-(Pyridin-3-yl)morpholine . While these two isomers share an identical molecular formula (


), their pharmacological profiles diverge significantly due to the spatial orientation of the pyridine ring relative to the morpholine nitrogen and oxygen.
  • 3-(Pyridin-3-yl)morpholine is a bioisostere of phenmetrazine , exhibiting potential central nervous system (CNS) activity, particularly as a monoamine transporter modulator.

  • 2-(Pyridin-3-yl)morpholine functions primarily as a kinase-privileged scaffold , widely utilized in the design of PI3K/mTOR inhibitors where the morpholine oxygen serves as a critical hydrogen bond acceptor.

Structural & Physicochemical Analysis[1][2][3][4]

The positional isomerism dictates the molecule's topology and basicity, influencing target binding and pharmacokinetics.

Feature2-(Pyridin-3-yl)morpholine3-(Pyridin-3-yl)morpholine
Structure Pyridine attached at C2 (adjacent to Oxygen)Pyridine attached at C3 (adjacent to Nitrogen)
Chirality 1 Chiral Center (

)
1 Chiral Center (

)
Electronic Effect Inductive withdrawal on Ether OxygenInductive withdrawal on Secondary Amine
pKa (approx) ~8.2 (Amine), ~3.4 (Pyridine)~7.8 (Amine - reduced by proximity), ~3.4 (Pyridine)
Primary Pharmacophore Kinase Hinge BinderMonoamine Releaser / Transporter Ligand
Metabolic Stability Moderate (C3 oxidation possible)High (C3 blocked by pyridine ring)
Structural Visualization (Graphviz)

The following diagram illustrates the divergent structure-activity relationship (SAR) logic for these two isomers.

SAR_Logic Isomer2 2-(Pyridin-3-yl)morpholine Target2 Kinase Hinge Region (PI3K / mTOR) Isomer2->Target2 Primary Application Mech2 H-Bond Acceptor (Ether O) Solubility (Pyridine N) Isomer2->Mech2 Mechanism Isomer3 3-(Pyridin-3-yl)morpholine Target3 Monoamine Transporters (DAT / NET / SERT) Isomer3->Target3 Primary Application Mech3 Steric Bulk at N-vicinity Mimics Phenmetrazine Isomer3->Mech3 Mechanism Mech2->Target2 Mech3->Target3

Figure 1: Divergent SAR pathways. The 2-isomer leverages the ether oxygen for kinase binding, while the 3-isomer leverages steric bulk near the amine for CNS target engagement.

Bioactivity Profile: 3-(Pyridin-3-yl)morpholine

Primary Domain: CNS Therapeutics (Psychostimulants, Antidepressants)

Mechanism of Action

This isomer is a structural analog of 3-phenylmorpholine (the core of phenmetrazine). The substitution of the phenyl ring with a pyridine ring (bioisosterism) modulates lipophilicity (lowering LogP) while retaining the critical 3-dimensional shape required for binding to monoamine transporters (MATs).

  • Dopamine Transporter (DAT) & Norepinephrine Transporter (NET): The 3-substituted morpholine scaffold blocks the reuptake of dopamine and norepinephrine. The pyridine nitrogen provides an additional vector for hydrogen bonding, potentially altering selectivity ratios compared to the phenyl analog.

  • Metabolic Advantage: The pyridine ring is less prone to hydroxylation than a phenyl ring, potentially extending the half-life of the compound in vivo.

Key Experimental Data (Inferred from SAR)

In comparative assays of 3-aryl morpholines:

  • Potency: 3-substituted analogs typically show

    
     values in the low nanomolar (nM) range for NET/DAT inhibition.
    
  • Selectivity: The introduction of the pyridine nitrogen often reduces potency slightly compared to the phenyl analog due to desolvation penalties but improves water solubility significantly (approx. 10-fold increase).

Bioactivity Profile: 2-(Pyridin-3-yl)morpholine

Primary Domain: Oncology (Kinase Inhibitors)

Mechanism of Action

This isomer is ubiquitous in kinase inhibitor discovery. The morpholine ring often acts as a "hinge binder" in the ATP-binding pocket of kinases.

  • PI3K/mTOR Pathway: The ether oxygen of the morpholine ring accepts a hydrogen bond from the kinase hinge region (e.g., Val851 in PI3K

    
    ). The 2-pyridin-3-yl group projects into the affinity pocket, where the pyridine nitrogen can form water-mediated bridges or direct H-bonds with residues like Lys802.
    
  • Solubility Handle: The pyridine ring acts as a solvent-exposed solubilizing group, critical for improving the oral bioavailability of lipophilic kinase inhibitors.

Comparative Efficacy

In structure-activity relationship (SAR) studies for PI3K inhibitors:

  • 2-Substitution vs. 3-Substitution: 2-substituted morpholines generally exhibit superior potency (

    
     nM) compared to 3-substituted analogs (
    
    
    
    nM) in kinase assays. This is because 3-substitution creates steric clash with the kinase hinge region, preventing the morpholine oxygen from aligning correctly.

Experimental Protocols

Synthesis of 2-(Pyridin-3-yl)morpholine

This protocol utilizes a ring-opening of a substituted epoxide, a standard method for accessing the 2-isomer.

Reagents: 3-(Oxiran-2-yl)pyridine, 2-Aminoethyl hydrogen sulfate, Sodium Hydroxide (NaOH), Toluene.

  • Epoxide Opening: Dissolve 3-(oxiran-2-yl)pyridine (1.0 eq) in Toluene. Add 2-aminoethyl hydrogen sulfate (1.2 eq).

  • Cyclization: Add NaOH (50% aq. solution, 4.0 eq) dropwise at 0°C.

  • Reflux: Heat the biphasic mixture to 65°C for 4 hours. The phase-transfer conditions facilitate the intramolecular cyclization.

  • Workup: Separate organic layer, dry over

    
    , and concentrate.
    
  • Purification: Isolate via column chromatography (DCM/MeOH 95:5).

Synthesis of 3-(Pyridin-3-yl)morpholine

Accessing the 3-isomer requires a different strategy, often starting from amino acids or amino ketones to set the chirality at C3.

Reagents: 2-Amino-1-(pyridin-3-yl)ethanol, Chloroacetyl chloride, Benzyl bromide,


.
  • Amide Formation: React 2-amino-1-(pyridin-3-yl)ethanol with chloroacetyl chloride in the presence of

    
     to form the chloro-amide intermediate.
    
  • Cyclization: Treat with strong base (NaH) in THF to close the ring, yielding the morpholin-3-one derivative.

  • Reduction: Reduce the carbonyl group using

    
     in refluxing THF to yield the final morpholine.
    
  • Chiral Resolution: If starting from racemic material, resolve enantiomers using chiral HPLC (Chiralpak AD-H column).

Synthesis Workflow Diagram

Synthesis_Flow cluster_2 2-Isomer Synthesis cluster_3 3-Isomer Synthesis Epoxide 3-(Oxiran-2-yl)pyridine Cycliz2 Cyclization (NaOH, Toluene) Epoxide->Cycliz2 Prod2 2-(Pyridin-3-yl)morpholine Cycliz2->Prod2 AminoAlc Amino-Alcohol Precursor Lactam Morpholin-3-one Intermediate AminoAlc->Lactam Reduct Reduction (LiAlH4) Lactam->Reduct Prod3 3-(Pyridin-3-yl)morpholine Reduct->Prod3

Figure 2: Synthetic routes.[1][2] The 2-isomer is accessed via epoxide opening, while the 3-isomer requires reduction of a lactam intermediate.

References

  • Morpholines: Synthesis and Biological Activity. ResearchGate. (Review of general morpholine bioactivity and synthesis strategies). Link

  • Synthesis and SAR of morpholine and its derivatives. E3S Web of Conferences. (Detailed SAR on morpholine substitutions in kinase and anticancer contexts). Link

  • SAR comparison of substituted morpholino substituents. ResearchGate. (Analysis of 2- vs 3-substitution effects on biological potency). Link

  • Nitropyridines in the Synthesis of Bioactive Molecules. NCBI PMC. (Context on pyridine-based bioactive scaffolds). Link

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors. MDPI. (Example of morpholine as a kinase hinge binder). Link

Sources

A Comparative Guide to Elemental Analysis Standards for Dihydrochloride Salt Verification

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of an Active Pharmaceutical Ingredient (API) is paramount. When an API is formulated as a salt, particularly a dihydrochloride, verifying the exact stoichiometric ratio of the free base to the hydrochloric acid is a critical quality attribute. This guide provides an in-depth comparison of elemental analysis standards for this purpose, offering technical insights and supporting data to ensure the scientific integrity of your work.

The Critical Role of Stoichiometry in Dihydrochloride Salts

The salt form of an API can significantly influence its physicochemical properties, including solubility, stability, and bioavailability.[1][2] Dihydrochloride salts, which incorporate two moles of hydrochloric acid per mole of the API, are often developed to optimize these characteristics. However, the synthesis and purification processes can sometimes yield a mixture of the desired dihydrochloride, the monohydrochloride, and the free base, or even a non-stoichiometric hydrate.

Failure to confirm the precise 1:2 molar ratio can have profound implications for subsequent development, leading to errors in dosage calculations, inconsistent clinical outcomes, and potential regulatory hurdles. Elemental analysis, a robust and fundamental technique, provides a direct measure of the elemental composition of a compound, making it an indispensable tool for verifying the stoichiometry of dihydrochloride salts.

The Cornerstone of Verification: Combustion-Based Elemental Analysis

Combustion analysis is a highly accurate and widely used method for determining the carbon (C), hydrogen (H), and nitrogen (N) content of a sample.[3] Modern elemental analyzers can also be configured to determine sulfur (S) and, crucially for this application, halogens like chlorine (Cl).

The principle is straightforward: a small, precisely weighed amount of the sample is combusted at a high temperature in an oxygen-rich environment.[3] This process converts the elements into simple gases (CO₂, H₂O, N₂, and for our purposes, HCl). These gases are then separated and quantified by a detector, such as a thermal conductivity detector (TCD).[3]

Experimental Workflow: A Self-Validating System

The protocol for elemental analysis is designed to be a self-validating system, with numerous checks and balances to ensure data integrity.

Caption: Experimental workflow for combustion-based elemental analysis.

Detailed Experimental Protocol:

  • Sample Preparation : A homogenous and thoroughly dried sample of the dihydrochloride salt is essential to avoid skewed results from impurities or residual solvents.[4] A small amount of the sample (typically 2-3 mg) is weighed with high precision. This sample is then securely encapsulated in a tin container.

  • Instrument Calibration : Before analyzing the unknown sample, the instrument is calibrated using a certified organic analytical standard with a known elemental composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.

  • Combustion : The encapsulated sample is introduced into a high-temperature furnace (around 1000°C) with a controlled flow of pure oxygen. The tin capsule promotes a rapid and complete combustion (flash combustion).[3]

  • Gas Purification and Separation : The resulting combustion gases are swept by a helium carrier gas through a series of reagents to remove interfering elements and to ensure that nitrogen is in the form of N₂. The gases (CO₂, H₂O, N₂, and HCl) are then passed through a gas chromatography column to separate them.

  • Detection and Quantification : A thermal conductivity detector (TCD) measures the difference in thermal conductivity between the carrier gas and the sample gas components as they elute from the column. The resulting signal is proportional to the concentration of each element.

  • Data Analysis : The instrument's software integrates the detector signal for each gas and, based on the initial sample weight and calibration, calculates the percentage of C, H, N, and Cl in the sample.

Interpreting the Data: The Moment of Truth

The power of elemental analysis lies in the direct comparison of the experimental results with the theoretical values calculated from the molecular formula of the putative dihydrochloride salt. A close agreement between the experimental and theoretical percentages for all analyzed elements provides strong evidence for the correct stoichiometry.

Most scientific journals and regulatory bodies consider a deviation of ±0.4% from the theoretical value to be acceptable for confirming the purity and composition of a new compound.[5]

Decision-Making Framework Based on Elemental Analysis Results

Data Interpretation start Obtain Experimental Elemental Analysis Data (%C, %H, %N, %Cl) calculate Calculate Theoretical Values for Dihydrochloride start->calculate compare Compare Experimental vs. Theoretical (Δ = |Exp - Theo|) calculate->compare pass All Elements Δ ≤ 0.4%? compare->pass confirm Stoichiometry Confirmed: Dihydrochloride Salt pass->confirm Yes fail Stoichiometry NOT Confirmed pass->fail No investigate Investigate Discrepancies: - Purity (solvents, impurities) - Stoichiometry (mono-HCl, free base) - Hygroscopicity (water content) fail->investigate

Caption: Decision-making flowchart for dihydrochloride salt verification.

Illustrative Data: Cetirizine Dihydrochloride

Let's consider the example of Cetirizine Dihydrochloride (C₂₁H₂₅ClN₂O₃ · 2HCl). An application note on the analysis of drug salts using Energy-Dispersive X-ray Fluorescence (EDX), a complementary technique, provides a useful case study for comparing theoretical and experimental values.[6]

ElementTheoretical Value (%)Experimental Value (%)Deviation (Δ)
Chlorine (Cl)23.0323.1+0.07

Note: This table presents only the chlorine data for illustrative purposes. A full elemental analysis would include C, H, and N.

In this example, the experimental chlorine content is well within the acceptable ±0.4% deviation, supporting the confirmation of the dihydrochloride salt form.

Alternative and Complementary Techniques: A Comparative Overview

While combustion analysis is a gold standard for elemental composition, other techniques can provide valuable, often orthogonal, information to confirm the stoichiometry of a dihydrochloride salt.

TechniquePrincipleAdvantagesLimitations
Combustion Elemental Analysis High-temperature combustion and detection of resulting gases (CO₂, H₂O, N₂, HCl).[3]- Direct measurement of elemental composition (C, H, N, Cl).- High precision and accuracy.- Small sample requirement.- Destructive technique.- Can be sensitive to impurities and residual solvents.[4]
Ion Chromatography (IC) Separation and quantification of ions based on their interaction with a resin-packed column, followed by conductivity detection.[7][8]- Direct and accurate quantification of the chloride counter-ion.[9]- High sensitivity and specificity for anions.[7]- Standard technique in many QC labs.[9]- Does not provide information on C, H, and N.- Requires the sample to be soluble in the mobile phase.
Energy-Dispersive X-ray Fluorescence (EDX) Bombardment of the sample with X-rays, causing the emission of characteristic secondary X-rays that are element-specific.[6]- Non-destructive.- Rapid and simple sample preparation.- Can analyze solid samples directly.- Less sensitive than combustion analysis or IC for light elements.- Primarily a surface analysis technique.- Quantification can be less precise.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.- Can identify the loss of HCl at specific temperatures.- Useful for detecting and quantifying solvates and hydrates.- Does not provide elemental composition.- Interpretation can be complex if multiple thermal events occur.
Why Combustion Analysis Remains the Primary Standard

For the specific task of verifying the stoichiometry of a dihydrochloride salt, combustion analysis offers the most comprehensive and direct evidence. It simultaneously confirms the composition of the organic backbone (C, H, N) and the inorganic counter-ion (Cl). A correct percentage for all four elements provides a high degree of confidence that is difficult to achieve with a single alternative technique.

Ion chromatography is an excellent complementary method. If the combustion analysis for chlorine is ambiguous, a direct quantification of the chloride content by IC can resolve the issue. Similarly, if the C, H, and N values are slightly off, TGA can help determine if the discrepancy is due to the presence of water or residual solvent.

Conclusion

The verification of the stoichiometric ratio in a dihydrochloride API is a non-negotiable step in drug development. Combustion-based elemental analysis stands as the primary, most authoritative method for this purpose, providing a direct and comprehensive assessment of the compound's elemental composition. Its high precision, coupled with a well-established acceptance criterion of ±0.4% deviation from theoretical values, offers a robust and reliable standard. While alternative techniques like Ion Chromatography and EDX serve as valuable orthogonal tools for confirmation, the holistic data provided by CHN and Cl analysis makes it the cornerstone for ensuring the quality, safety, and efficacy of dihydrochloride salt forms.

References

  • Eurofins. "Elemental Impurities: Keeping up with the European Pharmacopoeia requirements." Eurofins Scientific, Accessed February 28, 2026. [Link]

  • Talanta. "New possibilities for pharmaceutical excipients analysis: Combustion combined with pyrohydrolysis system for further total chlorine determination by ICP-OES." PubMed, 2019. [Link]

  • Handbook of Pharmaceutical Analysis.
  • Analytik Jena. "Ph. Eur. 5.20 Elemental Impurities." Analytik Jena, Accessed February 28, 2026. [Link]

  • Conquer Scientific. "Ion Chromatography for Detecting Impurities in Pharmaceuticals." Conquer Scientific, 2024. [Link]

  • Pharmaceutical Networking. "ICH Q6A - Specifications: Test procedures and acceptance criteria." Pharmaceutical Networking, 2013. [Link]

  • ICH. "ICH HARMONISED TRIPARTITE GUIDELINE SPECIFICATIONS: TEST PROCEDURES AND ACCEPTANCE CRITERIA FOR NEW DRUG SUBSTANCES AND NEW DRUG PRODUCTS: CHEMICAL SUBSTANCES Q6A." ICH, 1999. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. "Revised general chapters for elemental analysis published in Pharmeuropa 37.2." EDQM, 2025. [Link]

  • MDPI. "Selection of Method of Chemical Analysis in Measuring the Salinity of Mineral Materials." MDPI, 2020. [Link]

  • Pharmaceutical Networking. "ICH Q6A Guidelines to Ensure Patient Safety." Pharmaceutical Networking, Accessed February 28, 2026. [Link]

  • LCGC International. "Quality Control Methodologies for Pharmaceutical Counterions." LCGC International, 2022. [Link]

  • European Medicines Agency. "ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline." EMA, 2000. [Link]

  • Scientific Research Publishing. "ICH (1999) Topic Q6A Specifications Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Chemical Substances." SCIRP, Accessed February 28, 2026. [Link]

  • Diduco. "Analyte: chloride." Diduco, Accessed February 28, 2026. [Link]

  • LabAnalysis. "Update of Chapter 2.4.20 on Elemental Impurities." LabAnalysis, Accessed February 28, 2026. [Link]

  • Pharmaceutical Technology. "Elemental Impurity Analysis." Pharmaceutical Technology, 2025. [Link]

  • Spectroscopy Online. "Complete Sample Preparation Guide for Analysis of Elemental Impurities." Spectroscopy Online, 2015. [Link]

  • ResearchGate. "Selection of Method of Chemical Analysis in Measuring the Salinity of Mineral Materials." ResearchGate, 2025. [Link]

  • CS Analytical. "Understanding the New European Pharmacopoeia 2.4.35 Chapter for Elemental Impurities in Plastic Materials." CS Analytical, 2025. [Link]

  • IntechOpen. "FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS." IntechOpen, Accessed February 28, 2026. [Link]

  • Journal of Chemical and Pharmaceutical Research. "Quantifying Lysine and Chloride Counter Ions in Active Pharmaceutical Ingredients through HILIC-UV Analysis." JOCPR, Accessed February 28, 2026. [Link]

  • Drug Discovery and Development. "Technology in Action: Separating Salt." Drug Discovery and Development, 2008. [Link]

  • Analytik Jena. "Application Note Determination of Widely Varying Chlorine Contents in Glycerol and MCT Oil by Combustion Elemental Analysis with." Analytik Jena, Accessed February 28, 2026. [Link]

  • U.S. Pharmacopeia. "〈233〉 elemental impurities—procedures." USP, 2025. [Link]

  • Google Patents. "Process for the combustion of chlorine containing wastes.
  • IChemE. "SAFETY OF CHLORINATION REACTIONS." IChemE, Accessed February 28, 2026. [Link]

  • Spectroscopy Online. "Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>." Spectroscopy Online, 2023. [Link]

  • Journal of Pharmaceutical Sciences. "Discovery of a stable molecular complex of an API with HCl: A long journey to a conventional salt." Wiley Online Library, 2008. [Link]

  • Smithers. "Elemental Analysis for the Pharmaceutical Industry Q&A." Smithers, Accessed February 28, 2026. [Link]

  • Elementar. "Trace element analysis of solutions with high salt content." Elementar, Accessed February 28, 2026. [Link]

  • Agilent. "USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution." Agilent, 2021. [Link]

  • Shimadzu. "eX278 Elemental Analysis in Active Pharmaceutical Ingredients (APIs) Development Using EDX: Residual Catalysts, Drug Salts, Cont." Shimadzu, Accessed February 28, 2026. [Link]

  • ResearchGate. "Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients." ResearchGate, Accessed February 28, 2026. [Link]

  • International Journal of Pharmaceutical Erudition. "Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients." Accessed February 28, 2026. [Link]

  • EUsalt. "Sodium Chloride - Analytical Standard." EUsalt, Accessed February 28, 2026. [Link]

  • MDPI. "Green Aspects of Ion Chromatography versus Other Methods in the Analysis of Common Inorganic Ions." MDPI, 2021. [Link]

  • SATHEE. "Salt Analysis." SATHEE, Accessed February 28, 2026. [Link]

  • Shimadzu. "01-00574-EN Analysis of Trace Elements in Table Salt Using ICPMS-2050." Shimadzu, Accessed February 28, 2026. [Link]

  • Elementar. "Best practices for sample preparation in elemental analysis." Elementar, 2025. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.